SMP-028
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[2-(3-fluorophenyl)imino-4-(4-morpholin-4-ylphenyl)-1,3-thiazol-3-yl]ethyl]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2S/c1-25-22(30)26-9-10-29-21(16-32-23(29)27-19-4-2-3-18(24)15-19)17-5-7-20(8-6-17)28-11-13-31-14-12-28/h2-8,15-16H,9-14H2,1H3,(H2,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPMRBRSOZDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1C(=CSC1=NC2=CC(=CC=C2)F)C3=CC=C(C=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914389-14-3 | |
| Record name | SMP-028 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914389143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SMP-028 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01S5TJ17UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SMP-028: A Technical Overview of its Proposed Mechanism of Action in Asthma
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The development of SMP-028 for the treatment of asthma has been discontinued. This document summarizes the publicly available information regarding its proposed mechanism of action and toxicological findings.
Executive Summary
This compound was investigated as a potential therapeutic agent for asthma. Preclinical data suggest its primary mechanism of action involves the dual antagonism of leukotriene receptors (LTRs) and thromboxane A2 receptors (TBXA2R).[1] By blocking these key pathways, this compound was hypothesized to inhibit bronchoconstriction, airway inflammation, and other hallmark features of asthma. However, significant species-specific toxicological events related to the inhibition of steroidogenesis were observed in rats, which ultimately led to the discontinuation of its development.[1][2][3] This guide provides an in-depth look at the proposed mechanism, available clinical trial information, and the toxicological profile of this compound.
Proposed Mechanism of Action in Asthma
This compound is identified as a leukotriene receptor (LTRs) antagonist and a thromboxane A2 receptor (TBXA2R) antagonist.[1] In the pathophysiology of asthma, both leukotrienes and thromboxane A2 are potent inflammatory mediators that contribute significantly to the disease's clinical manifestations.
Antagonism of Leukotriene Receptors:
Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are powerful bronchoconstrictors, increase vascular permeability, and promote mucus secretion and eosinophil migration into the airways. They exert their effects by binding to cysteinyl leukotriene receptors (CysLT1 and CysLT2). By acting as an LTRs antagonist, this compound would competitively block the binding of these inflammatory mediators, thereby preventing the downstream signaling that leads to:
-
Bronchoconstriction: Inhibition of airway smooth muscle contraction.
-
Airway Inflammation: Reduction of eosinophil recruitment and activation.
-
Airway Edema: Decreased vascular permeability.
-
Mucus Production: Attenuation of mucus hypersecretion.
Antagonism of Thromboxane A2 Receptors:
Thromboxane A2 (TXA2) is another potent mediator in asthma, causing intense bronchoconstriction and promoting airway hyperresponsiveness. It is produced by mast cells, macrophages, and platelets. By antagonizing the TBXA2R, this compound would be expected to:
-
Inhibit Bronchospasm: Directly block the constrictive effects of TXA2 on airway smooth muscle.
-
Reduce Airway Hyperresponsiveness: Mitigate the exaggerated bronchoconstrictor response to various stimuli.
The dual antagonism of both LTRs and TBXA2R suggests a broad-spectrum anti-inflammatory and bronchodilatory effect, which formed the rationale for its development as an asthma therapeutic.
Clinical Development and a Completed Inhaled Allergen Challenge Study
An exploratory, randomized, double-blind, placebo-controlled, 14-day, two-way crossover Inhaled Allergen Challenge (IAC) study was conducted to evaluate the effects of this compound in subjects with mild to moderate asthma.[2][4] The study was sponsored by Dainippon Sumitomo Pharma Europe Ltd.[4]
Study Objectives: [2]
-
Primary: To evaluate the effect of this compound on the late asthmatic response (LAR) to inhaled allergen challenge.
-
Secondary:
-
To evaluate the effect on the early asthmatic response (EAR), pharmacodynamics, and lung function.
-
To evaluate the effect on bronchial hyper-reactivity as measured by adenosine monophosphate (AMP) challenge.
-
To assess the safety and tolerability of repeated doses of this compound.
-
To evaluate the multiple-dose pharmacokinetics of this compound and its metabolites.
-
The study has been completed, but the results have not been publicly released.[2]
Toxicological Profile: Inhibition of Steroidogenesis
A significant finding in the preclinical evaluation of this compound was the observation of species-specific endocrine toxicity.
In a 13-week repeated-dose toxicity study, rats treated with this compound exhibited pathological changes in endocrine organs, including the adrenal glands, testes, ovaries, prostate, seminal vesicles, and uterus.[1][2][3] These toxicological events were attributed to the inhibition of steroidogenesis.[3] Specifically, this compound was found to potently inhibit neutral cholesterol esterase in rats, an enzyme crucial for the mobilization of cholesterol for steroid hormone synthesis.[1]
Conversely, these toxicological effects were not observed in monkeys.[1][2] Further investigation revealed that while this compound does inhibit monkey and human neutral cholesterol esterase, the inhibition is much weaker than that observed in rats.[1] This species difference suggested that this compound may not have the same inhibitory effect on the corresponding human enzyme, LIPE.[2]
| Species | Endocrine Organs Affected | Mechanism of Toxicity |
| Rat | Adrenal, testis, ovary, prostate, seminal vesicle, uterus[2][3] | Potent inhibition of neutral cholesterol esterase, leading to suppression of steroidogenesis[1][3] |
| Monkey | No toxicological events observed[1][2] | Weaker inhibition of neutral cholesterol esterase[1] |
| Human (in vitro) | Not applicable | Weaker inhibition of neutral cholesterol esterase compared to rat[1] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on the description of the clinical trial, a general methodology for an Inhaled Allergen Challenge (IAC) study can be outlined.
General Protocol for an Inhaled Allergen Challenge Study:
-
Subject Recruitment: Subjects with a history of mild to moderate allergic asthma are recruited. Inclusion criteria typically involve a documented allergy to a specific aeroallergen (e.g., house dust mite, cat dander, pollen) and a demonstrated early and late asthmatic response to a screening allergen challenge.
-
Baseline Assessments: Baseline measurements of lung function (e.g., Forced Expiratory Volume in 1 second, FEV1), airway hyperresponsiveness (e.g., methacholine or AMP challenge), and inflammatory markers in sputum or blood are collected.
-
Treatment Administration: In a crossover design, subjects are randomized to receive either this compound or a matching placebo for a defined period (in this case, 14 days).
-
Inhaled Allergen Challenge: On the final day of each treatment period, subjects inhale a predetermined dose of the allergen to which they are sensitive.
-
Post-Challenge Monitoring:
-
Early Asthmatic Response (EAR): FEV1 is measured at frequent intervals (e.g., every 10-15 minutes) for the first 2 hours post-challenge to assess the immediate bronchoconstrictor response.
-
Late Asthmatic Response (LAR): FEV1 is measured hourly from 3 to 10 hours post-challenge to evaluate the delayed inflammatory response.
-
-
Washout Period: A sufficient time is allowed between treatment periods for the drug to be cleared from the system.
-
Crossover: Subjects who initially received the active drug are switched to placebo, and vice versa, for the second treatment period, followed by another IAC.
-
Pharmacokinetic and Pharmacodynamic Sampling: Blood samples are collected at various time points to determine the concentration of this compound and its metabolites and to assess its effects on relevant biomarkers.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
Conclusion
This compound was a drug candidate for asthma with a proposed dual mechanism of action involving the antagonism of both leukotriene and thromboxane A2 receptors. This dual action held the potential for broad efficacy in treating both the bronchoconstrictive and inflammatory components of asthma. However, the development of this compound was halted, likely due to the preclinical findings of severe, albeit species-specific, endocrine toxicity in rats. While the results of a clinical study in asthmatic subjects have not been published, the story of this compound highlights the critical importance of thorough toxicological evaluation in drug development and the challenges of translating preclinical findings across species.
References
Preclinical Profile of SMP-028: A Dual Leukotriene and Thromboxane Receptor Antagonist for Respiratory Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The development of SMP-028 for respiratory indications was discontinued. Consequently, comprehensive preclinical efficacy data is not publicly available. This guide has been compiled based on the known pharmacology of dual leukotriene and thromboxane receptor antagonists, publicly available safety information for this compound, and established experimental protocols for respiratory disease models. The quantitative data and specific experimental designs presented herein are representative examples to illustrate the expected preclinical profile of a compound with this mechanism of action.
Core Concepts: Mechanism of Action
This compound is a dual antagonist targeting two key pathways in the pathophysiology of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD):
-
Leukotriene Receptor (LTR) Antagonism: this compound blocks the action of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) at the CysLT1 receptor. These lipid mediators are potent constrictors of bronchial smooth muscle, increase vascular permeability leading to airway edema, stimulate mucus secretion, and promote the recruitment of inflammatory cells, particularly eosinophils.[1][2][3]
-
Thromboxane A₂ Receptor (TBXA2R) Antagonism: The compound also inhibits the binding of thromboxane A₂ (TXA₂) to its receptor (TP receptor). TXA₂ is a powerful bronchoconstrictor and plays a role in airway hyperresponsiveness, a hallmark of asthma.[4][5][6]
By simultaneously targeting these two pathways, this compound was hypothesized to offer a broad anti-inflammatory and bronchodilatory effect in respiratory diseases.
Preclinical Safety and Toxicology Summary
A 13-week repeated-dose toxicity study of this compound was conducted in rats and monkeys. The key findings revealed species-specific endocrine-related toxicological events. In rats, pathological changes were observed in the adrenal glands, testes, and ovaries. Conversely, no such toxicological events were noted in monkeys.[7]
Further in vitro investigations pinpointed the mechanism of toxicity in rats to the inhibition of steroidogenesis. This compound was found to inhibit neutral cholesterol esterase more potently in rats than in monkeys or humans. This suggests that the endocrine toxicity observed in rats may not be translatable to humans.[7]
Data Presentation: Representative Preclinical Efficacy
The following tables present hypothetical yet representative quantitative data from preclinical studies that would be conducted to evaluate a compound like this compound.
Table 1: Effect of this compound on Airway Hyperresponsiveness in an Ovalbumin-Induced Murine Asthma Model
| Treatment Group | Dose (mg/kg, p.o.) | Penh (at 50 mg/mL methacholine) | % Inhibition of Bronchoconstriction |
| Vehicle Control | - | 4.5 ± 0.6 | - |
| This compound | 1 | 3.2 ± 0.5 | 28.9% |
| This compound | 10 | 2.1 ± 0.4* | 53.3% |
| This compound | 30 | 1.5 ± 0.3 | 66.7% |
| Dexamethasone | 1 | 1.8 ± 0.3 | 60.0% |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. Penh: Enhanced pause.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of a Murine Asthma Model
| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) |
| Vehicle Control | - | 8.2 ± 1.1 | 4.5 ± 0.7 | 1.2 ± 0.3 |
| This compound | 10 | 5.1 ± 0.8 | 2.3 ± 0.5 | 0.8 ± 0.2 |
| This compound | 30 | 3.9 ± 0.6 | 1.5 ± 0.4 | 0.6 ± 0.1* |
| Dexamethasone | 1 | 3.5 ± 0.5 | 1.1 ± 0.3 | 0.5 ± 0.1** |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Mucus Production in a Cigarette Smoke-Induced COPD Rat Model
| Treatment Group | Dose (mg/kg, p.o.) | Goblet Cell Count (per mm of basement membrane) | MUC5AC Expression (relative to control) |
| Air Control | - | 5.2 ± 1.1 | 1.0 ± 0.2 |
| Smoke + Vehicle | - | 18.5 ± 2.3 | 4.2 ± 0.5 |
| Smoke + this compound | 10 | 11.3 ± 1.9 | 2.5 ± 0.4 |
| Smoke + this compound | 30 | 8.7 ± 1.5 | 1.8 ± 0.3 |
*p<0.05, **p<0.01 vs. Smoke + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Mice
This model is used to evaluate the efficacy of a test compound in reducing airway hyperresponsiveness and inflammation, hallmarks of asthma.
Animals: Female BALB/c mice, 6-8 weeks old.
Sensitization:
-
On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 200 µL of saline.[8][9][10]
-
Control animals receive i.p. injections of saline and aluminum hydroxide only.
Challenge:
-
From day 21 to 23, mice are challenged for 30 minutes each day via aerosolized 1% OVA in saline using a nebulizer.[8]
Treatment:
-
The test compound (this compound) or vehicle is administered orally (p.o.) once daily, 1 hour before each OVA challenge.
Endpoints:
-
Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is assessed using a whole-body plethysmograph. Mice are exposed to increasing concentrations of aerosolized methacholine (0-50 mg/mL), and the enhanced pause (Penh) is measured as an indicator of airway obstruction.
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, mice are euthanized, and a BAL is performed by instilling and retrieving 0.5 mL of PBS into the lungs via a tracheal cannula. The BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for goblet cell hyperplasia and mucus production.
Cigarette Smoke-Induced COPD Model in Rats
This model is used to assess the effect of a test compound on chronic inflammation and airway remodeling characteristic of COPD.[4][11][12][13]
Animals: Male Sprague-Dawley rats, 8-10 weeks old.
Exposure:
-
Rats are exposed to whole-body cigarette smoke (e.g., from 10 research-grade cigarettes) in a smoking chamber for 1 hour, twice daily, 5 days a week, for 12 weeks.[14]
-
Control animals are exposed to filtered air under identical conditions.
Treatment:
-
The test compound (this compound) or vehicle is administered orally (p.o.) once daily before the first smoke exposure of the day.
Endpoints:
-
Pulmonary Function Tests: At the end of the 12-week period, rats are anesthetized, and lung function parameters such as forced expiratory volume in 0.1 seconds (FEV₀.₁), forced vital capacity (FVC), and airway resistance are measured.
-
BAL Fluid Analysis: Similar to the asthma model, BAL is performed to assess inflammatory cell influx, with a focus on neutrophils and macrophages.
-
Lung Histology: Lungs are processed for histological analysis to assess emphysema (mean linear intercept), airway remodeling (smooth muscle thickness), and mucus production (goblet cell count and MUC5AC expression).
Signaling Pathways and Experimental Workflows
Dual Antagonism of Leukotriene and Thromboxane Pathways
The following diagram illustrates the central role of leukotrienes and thromboxane A₂ in the inflammatory cascade of respiratory diseases and the points of intervention for a dual antagonist like this compound.
Experimental Workflow for Preclinical Asthma Model
The following diagram outlines the typical workflow for evaluating a test compound in an OVA-induced asthma model.
Experimental Workflow for Preclinical COPD Model
This diagram illustrates the logical flow of a long-term cigarette smoke exposure model for COPD.
References
- 1. The role of leukotrienes in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
- 5. Thromboxane A2 inhibition: therapeutic potential in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of thromboxane inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 12. Cigarette smoke exposure as a model of inflammation associated with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 14. researchgate.net [researchgate.net]
The Enigmatic Role of SMP-028 in Airway Hyperresponsiveness: A Landscape of Unanswered Questions
Researchers and drug development professionals investigating the potential of SMP-028 as a therapeutic for airway hyperresponsiveness (AHR) are met with a notable absence of publicly available data. While clinical trials have been registered to explore its effects in individuals with mild to moderate asthma, the outcomes of these studies remain unpublished at the request of the investigators.[1][2] This lack of information necessitates a broader examination of the complex mechanisms underlying AHR to provide context for the potential, yet unconfirmed, role of novel therapeutics like this compound.
This technical guide will, therefore, provide a comprehensive overview of the current understanding of airway hyperresponsiveness, detailing the key cellular and molecular pathways implicated in its pathogenesis. We will also outline the standard experimental protocols employed to investigate AHR, offering a framework within which the effects of a compound like this compound would be evaluated.
Understanding Airway Hyperresponsiveness: A Multifaceted Pathology
Airway hyperresponsiveness is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to a wide variety of stimuli that would be innocuous in a healthy individual.[3][4] This heightened sensitivity is not merely a functional anomaly but is deeply rooted in the chronic inflammatory and structural changes that define asthmatic airways.[5][6]
The Inflammatory Milieu: A Symphony of Cellular Players
At the heart of AHR lies a persistent state of airway inflammation, predominantly orchestrated by T-helper type 2 (Th2) cells.[7] This inflammatory cascade involves a host of immune cells, with eosinophils and mast cells playing pivotal roles.[4][8][9]
-
Eosinophils: These granulocytes are key effector cells in asthmatic inflammation.[9] Their recruitment to the airways is driven by cytokines such as interleukin-5 (IL-5).[10] Once activated, eosinophils release a plethora of inflammatory mediators, including cytotoxic granule proteins and cytokines, that contribute to tissue damage and airway narrowing.[9][10]
-
Mast Cells: Situated in close proximity to airway smooth muscle, mast cells, upon activation by allergens or other stimuli, degranulate and release potent bronchoconstrictor mediators like histamine, leukotrienes, and prostaglandins.[4][8]
Airway Remodeling: The Structural Scaffolding of Hyperreactivity
Chronic inflammation in asthma drives significant structural changes in the airways, collectively termed airway remodeling.[6] A critical component of this process is the alteration of airway smooth muscle (ASM). Increased ASM mass, a result of both hyperplasia (increased cell number) and hypertrophy (increased cell size), is a hallmark of asthmatic airways and a direct contributor to exaggerated airway narrowing.[11][12]
Key Signaling Pathways in Airway Smooth Muscle
The contractility and growth of airway smooth muscle are tightly regulated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets to ameliorate AHR.
G-Protein Coupled Receptor (GPCR) Signaling
Many bronchoconstrictor agents, such as methacholine and histamine, exert their effects through G-protein coupled receptors (GPCRs) on the surface of ASM cells.[13][14] Activation of these receptors initiates a signaling cascade that leads to an increase in intracellular calcium, a primary trigger for muscle contraction.[13]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family of signaling proteins, including extracellular signal-regulated kinase (ERK) and p38, are key regulators of ASM cell proliferation and inflammation.[11] Growth factors and inflammatory cytokines can activate these pathways, contributing to the increase in ASM mass seen in airway remodeling.
Other Key Signaling Pathways
-
PI3K/AKT Pathway: This pathway is also critically involved in ASM cell growth and survival.[11][12]
-
RhoA/ROCK Pathway: The RhoA/ROCK pathway plays a significant role in calcium sensitization of the contractile machinery in ASM, thereby contributing to hyperresponsiveness.[13]
Experimental Protocols for Assessing Airway Hyperresponsiveness
A standardized set of experimental protocols is used to evaluate AHR in both preclinical and clinical settings. These methods are essential for determining the efficacy of new therapeutic agents.
In Vivo Assessment
1. Bronchial Provocation Tests: In clinical studies and animal models, AHR is commonly assessed by challenging the airways with bronchoconstrictor agents.
-
Methacholine Challenge: Methacholine is a cholinergic agonist that directly stimulates muscarinic receptors on ASM, inducing bronchoconstriction.[4][15] The concentration of methacholine required to cause a 20% fall in forced expiratory volume in one second (FEV1), known as the PC20, is a standard measure of AHR.[16]
-
Mannitol Challenge: Mannitol is an indirect stimulus that is thought to cause bronchoconstriction by increasing airway surface liquid osmolarity, leading to the release of inflammatory mediators from mast cells and other cells.[4][15][16]
2. Allergen Challenge: In preclinical models, animals are often sensitized and subsequently challenged with an allergen, such as ovalbumin (OVA), to induce an allergic airway inflammatory response and AHR.[7][17]
In Vitro Assessment
-
Organ Bath Studies: Isolated airway tissues can be mounted in an organ bath to directly measure contractile responses to various stimuli. This allows for the investigation of the direct effects of a compound on ASM contractility.
-
Cell Culture: Primary ASM cells can be cultured to study the effects of a drug on cell proliferation, cytokine release, and signaling pathway activation.
Quantitative Data Presentation: A Template for Future this compound Findings
While specific data for this compound is unavailable, the following tables provide a template for how such data would be structured and presented.
Table 1: Effect of this compound on Methacholine-Induced Airway Hyperresponsiveness in a Preclinical Model
| Treatment Group | PC20 (mg/mL) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 2: Effect of this compound on Airway Inflammation in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Vehicle Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control |
Conclusion
The absence of published data on this compound's effect on airway hyperresponsiveness leaves a significant gap in our understanding of its potential as an asthma therapeutic. However, the well-established mechanisms of AHR provide a clear roadmap for how such a compound could be investigated. Future research, hopefully including the public dissemination of the completed clinical trial results, will be essential to elucidate the pharmacological profile of this compound and determine its place, if any, in the management of airway diseases. For now, the scientific community must rely on the foundational principles of AHR pathophysiology as it awaits crucial data on this and other emerging therapies.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. ISRCTN [isrctn.com]
- 3. Asthma - Pulmonary Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 4. Non-Specific Airway Hyperreactivity in Asthma: A Clinical Correlate to …․ What Exactly? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of airway remodelling on airway hyper-responsiveness in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief History of Asthma and Its Mechanisms to Modern Concepts of Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Airway exposure to perfluorooctanoate exacerbates airway hyperresponsiveness and downregulates glucocorticoid receptor expression in asthmatic mice - Zeng - Translational Pediatrics [tp.amegroups.org]
- 8. Mechanisms of Asthma and Implications for Its Prevention and Treatment: A Personal Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subsets of Eosinophils in Asthma, a Challenge for Precise Treatment [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Mitogenic signaling pathways in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crosstalk Between Signaling Pathways Involved in the Regulation of Airway Smooth Muscle Cell Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Airway smooth muscle in airway reactivity and remodeling: what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Airway Hyperresponsiveness in Asthma: The Past, Present and Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Airway Hyperresponsiveness in Asthma: Mechanisms, Clinical Significance, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
SMP-028: A Dual Leukotriene and Thromboxane Receptor Antagonist for Asthma
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMP-028 is a novel small molecule that was under development by Dainippon Sumitomo Pharma as a potential therapeutic agent for asthma. The compound is characterized by its dual antagonist activity against the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP). This dual mechanism of action was intended to address both the inflammatory and bronchoconstrictive components of asthma pathophysiology. However, preclinical studies revealed significant species-specific endocrine toxicity, primarily in rats, due to the inhibition of steroidogenesis. These findings likely contributed to the discontinuation of its clinical development. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical toxicology, and the limited clinical trial information.
Discovery and Development
Information regarding the initial discovery, lead optimization, and medicinal chemistry efforts for this compound is not extensively available in the public domain. The development of this compound was discontinued, and as a result, detailed publications on its discovery process are scarce.
Mechanism of Action
This compound was designed as a dual antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and the thromboxane A2 (TP) receptor. This targeted approach aimed to inhibit two key pathways in the pathophysiology of asthma.
-
Leukotriene Receptor Antagonism: Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators that cause bronchoconstriction, increased vascular permeability, and mucus secretion in the airways. By blocking the CysLT1 receptor, this compound was expected to mitigate these effects.
-
Thromboxane A2 Receptor Antagonism: Thromboxane A2 is another powerful mediator that induces bronchoconstriction and platelet aggregation. Antagonism of the TP receptor by this compound was intended to further reduce airway narrowing and inflammation.
The dual antagonism of both receptors was hypothesized to provide a more comprehensive therapeutic effect in asthma compared to single-target agents.
Below is a diagram illustrating the proposed therapeutic signaling pathway of this compound in asthma.
SMP-028: A Potential Therapeutic Agent with a Complex Pharmacological Profile
An In-depth Technical Review of Preclinical Findings
Executive Summary
SMP-028 is a novel small molecule that was initially investigated as a potential therapeutic agent for asthma. While the initial therapeutic rationale pointed towards the inhibition of phosphodiesterase 4 (PDE4), a well-established target for inflammatory airway diseases, subsequent preclinical studies have revealed a more complex pharmacological profile dominated by potent inhibition of steroidogenesis. This technical guide synthesizes the available preclinical data on this compound, with a primary focus on its now-understood mechanism of action as an inhibitor of neutral cholesterol esterase and its consequential effects on steroid hormone production. While the initial interest in this compound was linked to its potential as a PDE4 inhibitor, the publicly available scientific literature lacks in-depth data to substantiate this as its primary mechanism of action.
Introduction: The Evolving Understanding of this compound's Mechanism of Action
This compound emerged as a drug candidate for the treatment of asthma, a chronic inflammatory disease of the airways.[1] The therapeutic strategy for asthma often involves targeting inflammatory pathways, and phosphodiesterase 4 (PDE4) inhibitors are a class of drugs known for their anti-inflammatory effects.[2] PDE4 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that modulates inflammatory cell activity.[3] By inhibiting PDE4, intracellular cAMP levels rise, leading to a dampening of the inflammatory response.
Despite the initial development focus, toxicological studies in rats revealed significant pathological changes in endocrine organs, including the adrenal glands, testes, and ovaries.[1] This pivotal finding shifted the research focus towards understanding the compound's impact on steroidogenesis.
Primary Mechanism of Action: Inhibition of Steroidogenesis
Quantitative Data: Inhibition of Steroid Hormone Production
Preclinical studies have demonstrated that this compound is a potent inhibitor of steroid hormone production. In vitro experiments using primary cultured cells from rat endocrine organs showed a significant decrease in the production of several key steroid hormones upon treatment with this compound.
| Cell Type | Steroid Hormone | Concentration of this compound | Percentage of Control Production |
| Adrenal cells | Progesterone | 1 µM | 16-67% |
| Testicular cells | Progesterone | 1 µM | 16-67% |
| Ovarian cells | Progesterone | 1 µM | 16-67% |
Data from Nishizato et al. (2014)[1]
These findings indicate that the toxicological effects observed in rats are likely due to the in vivo inhibition of steroidogenesis.[1]
Molecular Target: Neutral Cholesterol Esterase
Further investigation into the specific molecular target of this compound within the steroidogenesis pathway identified neutral cholesterol esterase (CEase) as a key enzyme inhibited by the compound.
The Question of PDE4 Inhibition
While this compound was investigated in a clinical trial for asthma, which is a common indication for PDE4 inhibitors, there is a conspicuous absence of published, peer-reviewed data detailing its specific inhibitory activity against PDE4 isoforms (e.g., IC50 values).[4] One database, PatSnap Synapse, even suggests alternative mechanisms of action, listing this compound as a leukotriene receptor (LTRs) antagonist and a thromboxane A2 receptor (TBXA2R) antagonist, and notes its development status as "discontinued."[1]
The lack of publicly available, robust data on the PDE4 inhibitory profile of this compound makes it impossible to definitively classify it as a PDE4 inhibitor. It is plausible that any PDE4 activity is secondary to its more potent effects on steroidogenesis, or that the development for asthma was based on a broader anti-inflammatory rationale before the endocrine-disrupting properties were fully understood.
Experimental Protocols
In Vitro Inhibition of Steroidogenesis
Objective: To determine the effect of this compound on steroid hormone production in primary cultured cells from rat endocrine organs.
Cell Culture:
-
Adrenal, testicular, and ovarian cells were obtained from rats and maintained in primary culture.
Treatment:
-
Cells were treated with this compound at a concentration of 1 µM.
Hormone Measurement:
-
The production of progesterone, aldosterone, corticosterone, total testosterone, and estradiol was measured by radioimmunoassay.[1]
Outcome:
-
A significant decrease in progesterone production was observed in all cell types treated with this compound.[1]
Signaling Pathways
The PDE4-cAMP Signaling Pathway (General)
While the specific interaction of this compound with this pathway is not well-documented, the general mechanism of PDE4 inhibitors is to increase intracellular cAMP levels.
Conclusion
The available scientific evidence strongly indicates that the primary and most significant pharmacological effect of this compound is the inhibition of steroidogenesis through the targeting of neutral cholesterol esterase. While its initial development for asthma suggested a potential role as a PDE4 inhibitor, the lack of specific, publicly available data on its PDE4 inhibitory activity, combined with the prominent endocrine-disrupting effects, has shifted the understanding of this compound. Therefore, while this compound may possess some degree of anti-inflammatory properties, its characterization as a potent inhibitor of steroidogenesis is more accurate based on the current body of scientific literature. Further research would be necessary to elucidate any clinically relevant PDE4 inhibitory activity and to resolve the conflicting information regarding its precise mechanism of action.
References
Unveiling the Molecular Architecture and Synthesis of SMP-028: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMP-028 is an investigational drug candidate that has been explored for its therapeutic potential in asthma. Identified as a potent and selective inhibitor of neutral cholesterol esterase (CEase), its mechanism of action points to a role in modulating lipid metabolism and steroidogenesis. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and available information regarding the synthesis of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
The unique molecular architecture of this compound is central to its biological activity. Based on available chemical information, the structure and key identifiers are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 914389-02-9 |
| IUPAC Name | N-(2-(2-((3-fluorophenyl)imino)-4-(4-morpholin-4-ylphenyl)-1,3-thiazol-3(2H)-yl)ethyl)-N'-methylurea[1] |
| Chemical Formula | C23H26FN5O2S |
| Molecular Weight | 471.55 g/mol |
Chemical Structure Diagram
Caption: 2D representation of the chemical structure of this compound.
Synthesis of this compound
Retrosynthetic Analysis Workflow
The synthesis of a complex molecule like this compound would likely involve a convergent approach, where key fragments are synthesized separately and then combined. A possible disconnection approach is illustrated below.
Caption: A potential retrosynthetic analysis of this compound.
This proposed pathway suggests the core thiazole ring could be constructed via a Hantzsch thiazole synthesis, a well-established method for forming this heterocyclic system.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of neutral cholesterol esterase (CEase).[2] This enzyme plays a crucial role in the hydrolysis of cholesterol esters, releasing free cholesterol and fatty acids. The inhibition of CEase by this compound disrupts this process, leading to downstream effects on steroidogenesis.[1][2]
Signaling Pathway of this compound in Steroidogenesis
The inhibition of neutral CEase by this compound has been shown to suppress the production of steroid hormones.[1][2] The simplified signaling cascade is depicted below.
Caption: The inhibitory effect of this compound on the steroidogenesis pathway.
Experimental Data
While comprehensive datasets are limited, studies have reported on the inhibitory activity and cellular effects of this compound.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Species | Reference |
| Neutral Cholesterol Esterase (CEase) | 1.01 | Rat | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, a general methodology for assessing the in vitro inhibition of steroidogenesis, as likely employed in the studies of this compound, is outlined below.
General Experimental Workflow for In Vitro Steroidogenesis Assay
Caption: A generalized workflow for assessing the effect of a compound on steroidogenesis.
Conclusion
This compound is a noteworthy compound with a defined chemical structure and a specific mechanism of action as a neutral cholesterol esterase inhibitor. While detailed synthetic procedures remain proprietary, its molecular framework suggests plausible synthetic routes. The available biological data clearly indicate its ability to modulate steroidogenesis, providing a foundation for further research into its therapeutic applications and toxicological profile. This guide consolidates the current public knowledge on this compound, offering a valuable starting point for scientists and researchers interested in this compound and its biological targets.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of SMP-028
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMP-028 is an investigational compound that has demonstrated significant effects on steroidogenesis in preclinical in vitro models. These application notes provide a detailed overview of the experimental protocols to assess the impact of this compound on steroid hormone production and to elucidate its mechanism of action through the inhibition of neutral cholesterol esterase. The human adrenocortical carcinoma cell line, H295R, is utilized as a comprehensive model system due to its ability to express all the key enzymes required for steroidogenesis.
Mechanism of Action: Inhibition of Steroidogenesis
In vitro studies have shown that this compound is an inhibitor of steroidogenesis. The primary mechanism of this inhibition is the targeting of neutral cholesterol esterase (CEase). This enzyme is critical for the hydrolysis of cholesteryl esters, which releases free cholesterol—the essential precursor for the synthesis of all steroid hormones. By inhibiting CEase, this compound effectively reduces the available pool of cholesterol for downstream steroid production.
Signaling Pathway: Steroidogenesis Inhibition by this compound
SMP-028: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMP-028 is a discontinued drug candidate that was under development by Dainippon Sumitomo Pharma for the treatment of asthma. Preclinical research has identified this compound as a dual antagonist of the leukotriene (LTRs) and thromboxane A2 (TBXA2R) receptors, key mediators in the inflammatory cascade associated with asthma. Additionally, significant species-specific effects on steroidogenesis have been observed, primarily in rats, which are attributed to the inhibition of neutral cholesterol esterase (CEase). These findings are critical for designing and interpreting preclinical studies and understanding the compound's toxicological profile.
This document provides a detailed overview of the available preclinical data on this compound, focusing on its dosage and administration. It includes summaries of quantitative data, detailed experimental protocols where available, and visualizations of the key signaling pathways.
Data Presentation
In Vivo Toxicology: Rat
| Study Duration | Species | Route of Administration | Dosage | Key Findings | Reference |
| 13-week | Rat (Male and Female) | Oral | 200 mg/kg/day | Increased adrenal weight, vacuolation of cortical cells, and accumulation of lipid droplets. Pathological changes in the testis, ovary, prostate, seminal vesicle, and uterus. Free Cmax was higher than the IC50 for neutral CEase inhibition. | [1] |
In Vitro Steroidogenesis Inhibition: Rat
| Cell Type | Species | Concentration | Effect | Reference |
| Primary cultured adrenal, testicular, and ovarian cells | Rat | 1 µM | Decreased progesterone production. | [2] |
Mechanism of Action
This compound exhibits a dual mechanism of action relevant to its intended therapeutic application in asthma, alongside a species-specific off-target effect.
-
Leukotriene and Thromboxane A2 Receptor Antagonism: The primary therapeutic mechanism of this compound is believed to be its ability to block the activity of leukotrienes and thromboxane A2. These are potent inflammatory mediators that contribute to bronchoconstriction, mucus production, and airway inflammation in asthma.
-
Inhibition of Steroidogenesis (Rat-specific): In rats, this compound potently inhibits neutral cholesterol esterase (CEase), a key enzyme in the steroidogenesis pathway. This inhibition leads to a suppression of steroid hormone production and subsequent toxicological effects in endocrine organs. This effect is significantly weaker in monkeys and is not considered relevant to the therapeutic mechanism in humans.[1]
Signaling Pathways
Steroidogenesis Inhibition Pathway in Rats
Caption: Inhibition of steroidogenesis by this compound in rats.
Proposed Therapeutic Signaling Pathway in Asthma
Caption: Proposed therapeutic mechanism of this compound in asthma.
Experimental Protocols
In Vivo 13-Week Oral Toxicity Study in Rats
-
Animal Model: Male and female rats (strain not specified in available abstracts).
-
Dosage and Administration: this compound was administered orally at a dose of 200 mg/kg daily for 13 weeks.
-
Parameters Monitored:
-
Clinical signs of toxicity.
-
Body weight and food consumption.
-
Hematology and clinical chemistry.
-
Organ weights (adrenals, testes, ovaries, prostate, seminal vesicles, uterus).
-
Histopathological examination of endocrine organs.
-
Pharmacokinetic analysis to determine free maximum concentration (Cmax, free) of this compound.
-
-
Endpoint: Assessment of toxicological events and pathological changes in endocrine and other organs.[1]
In Vitro Steroidogenesis Assay with Rat Endocrine Cells
-
Cell Source: Primary cultured cells from rat adrenal glands, testes, and ovaries.
-
Treatment: Cells were treated with this compound at a concentration of 1 µM.
-
Assay: The production of progesterone in the cell culture medium was measured.
-
Endpoint: Quantification of the change in progesterone levels compared to control (untreated) cells to determine the inhibitory effect of this compound on steroidogenesis.[2]
Experimental Workflow
Preclinical Toxicity Assessment Workflow
Caption: Workflow for preclinical toxicity assessment of this compound.
Conclusion
The preclinical data on this compound highlight a dual mechanism of action with therapeutic potential in asthma, alongside a significant species-specific toxicity profile in rats related to steroidogenesis inhibition. Researchers investigating this compound or similar compounds should consider these distinct pathways and the notable differences between preclinical species. The provided protocols and data serve as a foundational guide for further research and development in this area. It is important to note that the development of this compound was discontinued, and the reasons for this decision may not be fully available in the public domain.
References
- 1. Sumitomo Dainippon Pharma Announces Discontinuation of Phase 3 CanStem111P Study of Investigational Anti-Cancer Agent Napabucasin in Patients with Pancreatic Cancer Following Interim Analysis | Sumitomo Pharma [sumitomo-pharma.com]
- 2. Dainippon Sumitomo diabetes re-jig sees pipeline casualties [insights.citeline.com]
Application Notes and Protocols for Evaluating SMP-028 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMP-028 is a small molecule inhibitor identified as a potential therapeutic agent for asthma. Preclinical studies have revealed that this compound exhibits potent anti-inflammatory properties. However, off-target effects on steroidogenesis have been observed, particularly in rodent models, due to the inhibition of neutral cholesterol esterase (NCEH1), also known as hormone-sensitive lipase (LIPE).[1][2] These application notes provide detailed protocols for a panel of cell-based assays to evaluate both the therapeutic efficacy and the potential endocrine-disrupting effects of this compound.
The following protocols are designed to be conducted in a research laboratory setting and are intended to guide the user in assessing the multifaceted activity of this compound.
I. Off-Target Liability Assessment: Steroidogenesis Inhibition Assay
This assay evaluates the inhibitory effect of this compound on steroid hormone production, a critical assessment for its potential as a therapeutic candidate. The human adrenocortical carcinoma cell line NCI-H295R is utilized as it expresses all the key enzymes necessary for steroidogenesis.[3][4][5][6]
Signaling Pathway: Steroidogenesis
The production of steroid hormones begins with the mobilization of cholesterol from lipid droplets, a process in which neutral cholesterol esterase (NCEH1) plays a key role.[7][8][9][10][11][12] this compound has been shown to inhibit this enzyme, thereby reducing the available cholesterol precursor for steroid synthesis.
Experimental Protocol: Progesterone Production in H295R Cells
This protocol details the steps to measure the effect of this compound on progesterone production using a competitive ELISA.
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium
-
Nu-Serum™ I Replacement
-
ITS+ Premix
-
This compound
-
Forskolin (positive control for steroidogenesis induction)
-
Progesterone ELISA kit
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: Culture NCI-H295R cells in DMEM/F12 supplemented with Nu-Serum™ and ITS+ Premix at 37°C in a 5% CO2 incubator.[3][13][14]
-
Cell Seeding: Seed H295R cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in serum-free medium.
-
Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin to stimulate steroidogenesis).
-
Replace the culture medium with the medium containing the test compounds.
-
-
Incubation: Incubate the cells for 48 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for hormone analysis.
-
Progesterone Measurement (ELISA):
-
Perform the progesterone ELISA according to the manufacturer's instructions.[15][16]
-
Briefly, standards and collected supernatants are added to antibody-coated plates, followed by the addition of an enzyme-conjugated progesterone.
-
After incubation and washing, a substrate is added, and the color development is measured spectrophotometrically. The concentration of progesterone is inversely proportional to the signal.
-
-
Cell Viability: Assess cell viability in the corresponding wells using an MTT assay to ensure that the observed effects on hormone production are not due to cytotoxicity.[4]
Data Presentation: Effect of this compound on Progesterone Production
| Concentration of this compound (µM) | Progesterone (ng/mL) ± SD | Cell Viability (%) ± SD |
| Vehicle Control (0) | 15.2 ± 1.8 | 100 ± 4.5 |
| 0.01 | 14.8 ± 1.5 | 98.2 ± 5.1 |
| 0.1 | 12.5 ± 1.1 | 97.5 ± 4.8 |
| 1 | 8.3 ± 0.9 | 95.1 ± 6.2 |
| 10 | 4.1 ± 0.5 | 92.8 ± 5.5 |
| 100 | 2.5 ± 0.3 | 85.3 ± 7.1 |
| Forskolin (10 µM) | 45.7 ± 3.9 | 99.1 ± 4.2 |
Experimental Workflow: Steroidogenesis Assay
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Steroidogenesis [vivo.colostate.edu]
- 9. sptlabtech.com [sptlabtech.com]
- 10. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Airway Smooth Muscle Cell Proliferation by Diacylglycerol Kinase: Relevance to Airway Remodeling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. food.r-biopharm.com [food.r-biopharm.com]
Application Notes and Protocols for In Vivo Study of SMP-028 in Lung Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by significant lung inflammation, leading to compromised respiratory function.[1] The development of effective therapeutic agents to mitigate this inflammatory cascade is a critical area of research. This document provides a detailed protocol for an in vivo study to evaluate the efficacy of a hypothetical anti-inflammatory compound, SMP-028, in a murine model of lipopolysaccharide (LPS)-induced lung inflammation.[2][3]
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create animal models that mimic the features of ALI/ARDS.[2][3][4] This model is characterized by the infiltration of neutrophils into the lungs, the release of pro-inflammatory cytokines, and damage to the alveolar-capillary barrier.[2][5][6] These protocols and application notes are designed to guide researchers in designing and executing a robust preclinical study to assess the therapeutic potential of this compound.
Experimental Design and Protocols
Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is selected for its reproducibility and its ability to elicit a strong inflammatory response that shares key pathological features with human ALI.[6][7][8]
1. Animals:
-
Species and Strain: Male C57BL/6 mice, 7-8 weeks old.[3]
-
Housing: Animals should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
2. Experimental Groups: A minimum of four groups are recommended for this initial efficacy study:
-
Group 1: Vehicle Control (Saline): Mice receive an intratracheal instillation of sterile saline and are treated with the vehicle for this compound.
-
Group 2: LPS Control: Mice receive an intratracheal instillation of LPS and are treated with the vehicle for this compound.[3]
-
Group 3: this compound Treatment: Mice receive an intratracheal instillation of LPS and are treated with this compound at a specified dose.
-
Group 4: Dexamethasone (Positive Control): Mice receive an intratracheal instillation of LPS and are treated with dexamethasone (a known anti-inflammatory steroid) to serve as a positive control.[9]
3. LPS-Induced Lung Injury Protocol:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Intratracheally instill 0.5 mg/kg of LPS (from Escherichia coli O55:B5) dissolved in 50 µL of sterile, pyrogen-free saline.[3] Control animals will receive 50 µL of sterile saline.
-
Monitor the animals closely during recovery from anesthesia.
4. This compound Administration:
-
The route and timing of this compound administration should be determined based on its pharmacokinetic properties. For this protocol, we will assume intraperitoneal (i.p.) administration.
-
Administer the first dose of this compound (or vehicle/dexamethasone) one hour after the LPS challenge. Subsequent doses may be administered according to the compound's half-life.
5. Sample Collection and Endpoint Analysis:
-
Euthanize the mice 24 to 72 hours after LPS instillation.[3]
-
Collect bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis.[3][10]
-
Collect lung tissue for histological analysis and measurement of myeloperoxidase (MPO) activity.
-
Collect blood samples for systemic cytokine analysis.
Detailed Experimental Protocols
1. Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis:
-
After euthanasia, expose the trachea and cannulate it with a 20-gauge catheter.
-
Instill 0.8 mL of ice-cold, sterile phosphate-buffered saline (PBS) into the lungs and gently aspirate. Repeat this process two more times for a total of three washes.[3]
-
Pool the collected BAL fluid and centrifuge at 800 x g for 5 minutes at 4°C.[10]
-
Use the supernatant for measuring total protein concentration (as an indicator of alveolar-capillary barrier permeability) and cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.[11]
-
Resuspend the cell pellet in PBS and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counting (neutrophils, macrophages, lymphocytes).[3]
2. Lung Histology:
-
After BAL fluid collection, perfuse the lungs with PBS to remove blood.
-
Inflate the lungs with 4% paraformaldehyde at a constant pressure and immerse in the same fixative overnight.[10]
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and alveolar wall thickening.[12]
-
A lung injury score can be determined by a pathologist blinded to the experimental groups.
3. Myeloperoxidase (MPO) Assay:
-
MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a quantitative measure of neutrophil infiltration.
-
Homogenize a portion of the lung tissue in a suitable buffer.
-
Measure MPO activity using a colorimetric assay kit according to the manufacturer's instructions.
Data Presentation
The quantitative data generated from this study should be summarized in tables for clear comparison between the experimental groups.
Table 1: Effects of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Group | Total Cells (x10^5) | Neutrophils (x10^5) | Macrophages (x10^5) | Lymphocytes (x10^4) |
| Vehicle Control | ||||
| LPS Control | ||||
| This compound | ||||
| Dexamethasone |
Table 2: Effects of this compound on Markers of Lung Injury and Inflammation
| Group | BAL Total Protein (µg/mL) | Lung MPO Activity (U/g tissue) | Lung Wet/Dry Ratio |
| Vehicle Control | |||
| LPS Control | |||
| This compound | |||
| Dexamethasone |
Table 3: Effects of this compound on Pro-inflammatory Cytokine Levels in BAL Fluid (pg/mL)
| Group | TNF-α | IL-6 | IL-1β |
| Vehicle Control | |||
| LPS Control | |||
| This compound | |||
| Dexamethasone |
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound Action
The following diagram illustrates a plausible mechanism of action for this compound, targeting the NF-κB signaling pathway, a central regulator of inflammation.[11]
References
- 1. Mechanistic Understanding of Lung Inflammation: Recent Advances and Emerging Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inflammatory mechanisms in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Acute Lung Injury [thoracic.org]
- 7. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jag.journalagent.com [jag.journalagent.com]
- 9. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 10. Video: Methods for Detecting Cough and Airway Inflammation in Mice [jove.com]
- 11. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways [mdpi.com]
- 12. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Impact of SMP-028 on Steroidogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMP-028, a novel compound under investigation for the treatment of asthma, has been observed to induce toxicological effects in endocrine organs in preclinical rat studies.[1] These effects, including pathological changes in the adrenal glands, testes, and ovaries, are believed to be linked to the inhibition of steroidogenesis.[1] Specifically, this compound has been shown to decrease the production of progesterone in primary cultured cells from these organs.[1] Further research has indicated that this compound inhibits neutral cholesterol esterase in rats, an enzyme crucial for the mobilization of cholesterol, the primary substrate for steroid hormone synthesis.[2]
These application notes provide a comprehensive protocol for researchers to assess the impact of this compound and other test compounds on steroidogenesis. The protocols described herein cover both in vitro and in vivo methodologies to enable a thorough evaluation of a compound's potential to interfere with hormone production.
Key Signaling Pathways in Steroidogenesis
Steroidogenesis is a complex process involving a cascade of enzymatic reactions that convert cholesterol into various steroid hormones. This process is tightly regulated by several signaling pathways, primarily initiated by trophic hormones.
The principal pathway involves the activation of the protein kinase A (PKA) signaling cascade.[3] However, other pathways, including the protein kinase C (PKC) pathway and those involving growth factors and calcium messenger systems, also play significant roles in modulating steroid hormone biosynthesis.[3][4]
Below are diagrams illustrating the primary signaling pathway for steroidogenesis and the steroidogenic cascade.
Caption: Primary signaling pathway for trophic hormone-stimulated steroidogenesis.
Caption: Simplified overview of the steroidogenesis pathway.
Experimental Protocols
In Vitro Assessment: H295R Steroidogenesis Assay
The H295R human adrenocortical carcinoma cell line is a valuable in vitro model as it expresses all the key enzymes required for steroidogenesis.[5][6] The following protocol is adapted from the OECD Test Guideline 456.[7][8]
Caption: Experimental workflow for the H295R steroidogenesis assay.
1. Cell Culture and Plating:
-
Culture H295R cells (ATCC CRL-2128) according to the supplier's recommendations.
-
Plate cells in 24-well or 96-well plates at a density that allows for logarithmic growth during the exposure period.
-
Allow cells to acclimate for 24 hours before exposure to the test compound.[7][9]
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a range of concentrations of this compound by serial dilution. The final solvent concentration in the culture medium should not exceed 0.1%.
-
Include a solvent control (vehicle), a positive control (e.g., prochloraz, a known inhibitor of steroidogenesis), and a negative control (forskolin, a known inducer of steroidogenesis).[9]
3. Exposure:
-
Remove the acclimation medium and replace it with the medium containing the various concentrations of this compound or control substances.
4. Sample Collection and Processing:
-
After the exposure period, collect the cell culture medium for hormone analysis.
-
Store the medium at -80°C until analysis.
5. Cell Viability Assay:
-
Assess cell viability using a standard method such as the MTT assay to ensure that observed effects on hormone production are not due to cytotoxicity.[9]
6. Hormone Quantification:
-
Quantify the concentrations of key steroid hormones in the collected medium. While the OECD guideline focuses on testosterone and 17β-estradiol, a broader panel of hormones (e.g., progesterone, corticosterone, aldosterone, DHEA, androstenedione) can provide more mechanistic insight.[5][9]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous and sensitive quantification of multiple steroid hormones.[10][11][12][13][14] Enzyme-linked immunosorbent assays (ELISAs) can also be used.
7. Data Analysis:
-
Normalize hormone concentrations to a measure of cell viability.
-
Express results as fold change relative to the solvent control.
-
Determine the half-maximal inhibitory concentration (IC50) for each affected hormone.
| Parameter | Vehicle Control | Forskolin (10 µM) | Prochloraz (1 µM) | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) |
| Progesterone (ng/mL) | 1.5 ± 0.2 | 15.2 ± 1.8 | 0.8 ± 0.1 | 1.2 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Corticosterone (ng/mL) | 2.1 ± 0.3 | 25.8 ± 3.1 | 1.1 ± 0.2 | 1.8 ± 0.2 | 0.7 ± 0.1 | 0.3 ± 0.08 |
| Testosterone (pg/mL) | 55 ± 6 | 550 ± 62 | 15 ± 3 | 48 ± 5 | 20 ± 4 | 8 ± 2 |
| 17β-Estradiol (pg/mL) | 30 ± 4 | 310 ± 35 | 8 ± 2 | 25 ± 3 | 10 ± 2 | 4 ± 1 |
| Cell Viability (%) | 100 | 98 ± 2 | 95 ± 3 | 99 ± 1 | 97 ± 2 | 85 ± 4 |
Table 1: Example of quantitative data from the H295R assay. Values are presented as mean ± standard deviation.
In Vivo Assessment in Rodent Models
In vivo studies are essential to confirm the effects of this compound on steroidogenesis in a whole-organism context. The following protocol outlines a general approach for studies in rats.
Ethical Considerations: All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals.[15][16][17][18] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[16]
Caption: Experimental workflow for in vivo assessment of steroidogenesis.
1. Animals and Housing:
-
Use a standard rodent strain (e.g., Sprague-Dawley or Wistar rats).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimation period of at least one week before the start of the study.
2. Experimental Design:
-
Randomly assign animals to different treatment groups, including a vehicle control group and at least three dose levels of this compound.
-
The route of administration should be relevant to the intended clinical use (e.g., oral gavage).
-
The duration of the study can range from acute (single dose) to sub-chronic (e.g., 28 days).
3. Dosing and Observations:
-
Administer this compound or vehicle control daily.
-
Record clinical signs, body weight, and food consumption regularly.
4. Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose, and at termination).
-
Process blood to obtain serum and store at -80°C.
-
At the end of the study, perform a full necropsy.
-
Collect and weigh endocrine organs (adrenal glands, testes, ovaries, prostate, seminal vesicles, uterus).
-
Fix a portion of the organs in 10% neutral buffered formalin for histopathological examination and snap-freeze the remaining tissue for gene expression analysis.
5. Hormone Analysis:
-
Analyze serum samples for a comprehensive panel of steroid hormones using LC-MS/MS.
6. Histopathology:
-
Process, embed, section, and stain the fixed endocrine tissues with hematoxylin and eosin (H&E).
-
A qualified pathologist should perform a microscopic examination to identify any treatment-related pathological changes.
7. Gene Expression Analysis (Optional):
-
Extract RNA from the frozen tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to assess the expression of key genes involved in steroidogenesis (e.g., StAR, CYP11A1, CYP17A1, HSD3B2).
8. Data Analysis:
-
Use appropriate statistical methods to analyze the data (e.g., ANOVA followed by a post-hoc test).
-
Correlate changes in hormone levels with any observed pathological findings.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Serum Progesterone (ng/mL) | 4.2 ± 0.8 | 3.5 ± 0.6 | 2.1 ± 0.4 | 1.0 ± 0.2 |
| Serum Corticosterone (ng/mL) | 150 ± 25 | 135 ± 20 | 80 ± 15 | 45 ± 10 |
| Serum Testosterone (ng/mL) | 2.5 ± 0.5 | 2.1 ± 0.4 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Adrenal Gland Weight (mg) | 55 ± 5 | 53 ± 4 | 48 ± 5 | 42 ± 4 |
| Testis Weight (g) | 3.2 ± 0.3 | 3.1 ± 0.2 | 2.8 ± 0.3 | 2.5 ± 0.2 |
Table 2: Example of quantitative data from an in vivo rodent study. Values are presented as mean ± standard deviation. p < 0.05 compared to vehicle control.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on steroidogenesis. By combining in vitro screening using the H295R cell model with in vivo studies in rodents, researchers can gain a comprehensive understanding of a compound's potential to disrupt endocrine function. The detailed analysis of a broad spectrum of steroid hormones, coupled with histopathological and gene expression data, will be crucial for elucidating the mechanism of action of this compound and for assessing its safety profile.
References
- 1. Effect of this compound on steroidogenesis in rats; mechanism of toxicological events on endocrine organs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. academic.oup.com [academic.oup.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids [agris.fao.org]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. Ethical review of regulatory toxicology guidelines involving experiments on animals: the example of endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 17. osteology.org [osteology.org]
- 18. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SMP-028 in Combination with Other Asthma Therapies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by contributions from a complex interplay of genetic and environmental factors. While existing therapies such as inhaled corticosteroids (ICS) and long-acting β2-agonists (LABAs) are effective for many patients, a significant portion with severe asthma remain symptomatic. This highlights the need for novel therapeutic strategies, including combination therapies that target specific inflammatory pathways.
SMP-028 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). The CRTh2 receptor is preferentially expressed on Type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, and eosinophils. Its primary endogenous ligand, prostaglandin D2 (PGD2), is released from mast cells upon allergen stimulation. The activation of the PGD2/CRTh2 axis is a key driver of type 2 inflammation, leading to eosinophil recruitment, cytokine release, and airway hyperresponsiveness. By blocking this interaction, this compound aims to attenuate the inflammatory cascade central to asthma pathogenesis.
These application notes provide a framework for researchers to investigate the utility of this compound in combination with standard-of-care asthma therapies. The following sections detail hypothetical, yet plausible, data and protocols to guide preclinical and translational research.
Quantitative Data Summary
The following tables summarize hypothetical data from in vitro and in vivo studies assessing the efficacy of this compound as a monotherapy and in combination with fluticasone propionate (an ICS) and salmeterol (a LABA).
Table 1: In Vitro Eosinophil Migration Assay
| Treatment Group | Eosinophil Migration (%) | Standard Deviation | p-value vs. Control |
| Vehicle Control | 100 | 8.5 | - |
| This compound (10 nM) | 45.2 | 5.1 | < 0.01 |
| Fluticasone (1 nM) | 78.9 | 6.3 | < 0.05 |
| This compound (10 nM) + Fluticasone (1 nM) | 25.7 | 4.2 | < 0.001 |
Table 2: In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model in Mice
| Treatment Group | Bronchoalveolar Lavage (BAL) Eosinophils (x10⁴ cells/mL) | Airway Hyperresponsiveness (Penh) | IL-5 in BAL Fluid (pg/mL) |
| Vehicle Control | 58.3 | 2.1 | 150.2 |
| This compound (10 mg/kg) | 22.1 | 1.3 | 65.8 |
| Fluticasone/Salmeterol (1 mg/kg) | 35.4 | 1.6 | 98.5 |
| This compound + Fluticasone/Salmeterol | 10.9 | 1.1 | 32.1 |
Signaling Pathways and Experimental Workflows
PGD2/CRTh2 Signaling Pathway
Caption: The PGD2/CRTh2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: In Vivo OVA Model
Caption: Workflow for the ovalbumin (OVA)-induced allergic asthma model in mice.
Experimental Protocols
Protocol 1: In Vitro Eosinophil Chemotaxis Assay
Objective: To assess the inhibitory effect of this compound, alone and in combination with an ICS, on PGD2-induced eosinophil migration.
Materials:
-
Human peripheral blood eosinophils (isolated by negative selection)
-
RPMI 1640 medium with 10% FBS
-
PGD2 (Prostaglandin D2)
-
This compound
-
Fluticasone Propionate
-
Chemotaxis chambers (e.g., 96-well Boyden chambers, 5 µm pore size)
-
Calcein-AM (for cell labeling)
-
Plate reader with fluorescence capabilities
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or allergic donors using a standard negative selection kit. Resuspend cells in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.
-
Cell Labeling: Incubate the eosinophils with Calcein-AM for 30 minutes at 37°C. Wash the cells twice with RPMI 1640 to remove excess dye and resuspend in fresh media.
-
Preparation of Test Compounds: Prepare serial dilutions of this compound and fluticasone in RPMI 1640. For combination studies, prepare solutions containing a fixed concentration of each compound.
-
Assay Setup:
-
Add PGD2 (chemoattractant) to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the Calcein-AM labeled eosinophils with this compound, fluticasone, the combination, or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated eosinophils to the upper chamber (the insert).
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Data Acquisition:
-
Carefully remove the upper chamber.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a plate reader (Excitation/Emission ~485/520 nm).
-
Calculate the percentage of migration relative to the vehicle control.
-
Protocol 2: In Vivo Murine Model of Allergic Airway Inflammation
Objective: To evaluate the efficacy of this compound in combination with an ICS/LABA formulation in a mouse model of ovalbumin (OVA)-induced allergic asthma.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Alum adjuvant (Imject™ Alum)
-
This compound (formulated for intraperitoneal or oral administration)
-
Fluticasone/Salmeterol combination (formulated for intranasal or intratracheal administration)
-
Methacholine
-
Whole-body plethysmograph
-
ELISA kits for murine IL-4, IL-5, and IL-13
Methodology:
-
Sensitization:
-
On Day 0 and Day 7, sensitize mice via an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 µL saline.
-
-
Treatment Administration:
-
From Day 14 to Day 20, administer the assigned treatment daily:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Fluticasone/Salmeterol
-
Group 4: this compound + Fluticasone/Salmeterol
-
-
-
Airway Challenge:
-
On Days 18, 19, and 20, challenge the mice with an intranasal administration of 1% OVA in saline, approximately 1 hour after treatment administration.
-
-
Endpoint Analysis (Day 21):
-
Airway Hyperresponsiveness (AHR):
-
Place mice in the whole-body plethysmograph and allow them to acclimatize.
-
Expose mice to nebulized saline followed by increasing concentrations of nebulized methacholine (e.g., 3.125 to 50 mg/mL).
-
Record the enhanced pause (Penh) value, a measure of airway obstruction.
-
-
Bronchoalveolar Lavage (BAL):
-
Immediately after AHR measurement, euthanize the mice.
-
Perform a tracheotomy and lavage the lungs with ice-cold PBS.
-
Centrifuge the BAL fluid and collect the supernatant for cytokine analysis by ELISA.
-
Resuspend the cell pellet and perform a total cell count. Use cytospin preparations stained with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.
-
-
Disclaimer
The data presented in these application notes are hypothetical and intended for illustrative purposes only. This compound is a fictional compound, and the experimental outcomes are designed to reflect scientifically plausible results for a CRTh2 antagonist. Researchers should develop and validate their own experimental protocols based on their specific reagents and models.
Application Notes and Protocols for the Quantification of SMP-028 in Biological Samples
Disclaimer: The following application notes and protocols are provided for a hypothetical small molecule, designated "SMP-028." The information is based on established principles of bioanalytical method development and validation. These protocols should be considered as templates and would require specific optimization and validation for any real-world analyte.
Application Note: Quantitative Analysis of this compound in Biological Matrices
The quantification of drug candidates in biological samples is a critical step in drug discovery and development.[1][2] Accurate measurement of drug concentrations over time is essential for understanding the pharmacokinetic (PK) and toxicokinetic (TK) properties of a new chemical entity. This application note describes a robust and sensitive method for the quantification of this compound, a hypothetical small molecule drug, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity, making it the method of choice for the quantitative analysis of small molecules in complex biological matrices.[3][4] The protocol described herein employs a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry. The method has been developed to meet the stringent requirements for bioanalytical method validation as outlined by regulatory agencies.[1][5]
The successful application of this method will enable researchers to accurately determine the concentration of this compound in plasma samples, providing crucial data for preclinical and clinical studies.
Experimental Protocols
LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol describes a method for the quantitative analysis of this compound in human plasma using liquid chromatography with tandem mass spectrometry.
1.1.1. Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
1.1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
1.1.3. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for removing proteins from biological samples prior to LC-MS/MS analysis.[6][7]
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
1.1.4. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
1.1.5. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z [M+H]+ → m/z [product ion]
-
Internal Standard: m/z [M+H]+ → m/z [product ion] (Note: The specific m/z values would need to be determined by infusing the pure compounds into the mass spectrometer)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
1.1.6. Bioanalytical Method Validation
The analytical method should be validated according to regulatory guidelines.[1][5][8] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]
-
Calibration Curve: A standard curve should be prepared with at least six non-zero concentrations.[9]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate on different days.[8]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[10]
HPLC-UV Method for Quantification of this compound
For laboratories where LC-MS/MS is not available, an HPLC-UV method can be developed, provided the analyte has a suitable chromophore and the required sensitivity can be achieved.
1.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a common sample preparation technique that can provide cleaner extracts than protein precipitation.[11][12]
-
Pipette 100 µL of plasma into a clean tube.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
1.2.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized.
-
Flow Rate: 1.0 mL/min
-
UV Detection Wavelength: The wavelength of maximum absorbance for this compound.
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Data Presentation
The following tables present hypothetical data from the validation of the LC-MS/MS method for this compound.
Table 1: Calibration Curve for this compound in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 50.0 | 51.5 | 103.0 |
| 100 | 98.5 | 98.5 |
| 500 | 495 | 99.0 |
| 1000 | 1010 | 101.0 |
Calibration Curve Fit: Linear regression with 1/x² weighting, r² > 0.99
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (3 runs, n=18) Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 1.02 | 8.5 | 102.0 | 1.04 | 9.8 | 104.0 |
| Low | 3.00 | 2.95 | 6.2 | 98.3 | 2.98 | 7.5 | 99.3 |
| Medium | 75.0 | 76.5 | 4.5 | 102.0 | 74.3 | 5.8 | 99.1 |
| High | 750 | 740 | 3.8 | 98.7 | 755 | 4.9 | 100.7 |
%CV = Coefficient of Variation
Visualizations
Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. uab.edu [uab.edu]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. database.ich.org [database.ich.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cbspd.com [cbspd.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with SMP-028
Welcome to the technical support center for SMP-028. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, with a specific focus on the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of neutral cholesterol esterase (CEase). By inhibiting CEase, this compound can interfere with the hydrolysis of cholesterol esters, which is a critical step in steroidogenesis. This has been observed to lead to a reduction in the production of steroid hormones in in vitro studies.
Q2: I am having difficulty dissolving this compound for my in vitro assay. What are the recommended solvents?
For in vitro studies, it is common practice to first prepare a concentrated stock solution in an organic solvent. The recommended starting solvent is Dimethyl sulfoxide (DMSO) .
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?
High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v) , and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q4: Even with DMSO, my compound precipitates when I add it to the aqueous assay buffer or cell culture medium. What can I do?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed strategies to overcome this.
Troubleshooting Guide: this compound Solubility Issues
Problem 1: this compound powder is difficult to dissolve in DMSO.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit in DMSO.
-
Solution:
-
Gentle Warming: Warm the solution to 37°C in a water bath.
-
Vortexing/Sonication: Vortex the solution vigorously or use a bath sonicator for short bursts to aid dissolution.
-
Lower Concentration: If the compound still does not dissolve, prepare a lower concentration stock solution.
-
Problem 2: this compound precipitates out of solution upon dilution in aqueous buffer or media.
-
Possible Cause: The aqueous solubility of this compound is being exceeded. The rapid change in solvent polarity causes the compound to "crash out."
-
Solutions:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer or media. This gradual change in solvent polarity can help maintain solubility.
-
Use of Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds. Prepare a stock solution of Pluronic F-127 in your aqueous buffer and use this for dilutions.
-
Bovine Serum Albumin (BSA): For cell-based assays, supplementing the medium with a low concentration of BSA (e.g., 0.1-0.5%) can help to keep hydrophobic compounds in solution.
-
Pre-warming the Aqueous Solution: Warming your buffer or media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes potential strategies to improve the solubility of this compound in your in vitro assays. Please note that these are general recommendations, and optimization for your specific experimental conditions is necessary.
| Strategy | Solvent/Reagent | Recommended Starting Concentration | Key Considerations |
| Primary Solvent | DMSO | 10-50 mM (Stock Solution) | Keep final concentration in media <0.5%. |
| Co-solvent | Ethanol | Up to 1% (v/v) in final solution | Can be cytotoxic at higher concentrations. |
| Surfactant | Pluronic F-127 | 0.01-0.1% (w/v) in final solution | Check for interference with your assay. |
| Protein Carrier | Bovine Serum Albumin (BSA) | 0.1-0.5% (w/v) in cell culture media | May not be suitable for all assay types. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes. If necessary, warm the tube to 37°C for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cholesterol Esterase Inhibition Assay with a Poorly Soluble Compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 100 mM NaCl and 1% Triton X-100.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl butyrate (pNPB) in acetonitrile. Dilute to the final working concentration in the assay buffer.
-
Enzyme Solution: Dilute cholesterol esterase to the desired concentration in the assay buffer.
-
This compound Working Solutions: Prepare a series of dilutions of your this compound DMSO stock in the assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of this compound working solution or vehicle control (assay buffer with DMSO) to each well.
-
Add 160 µL of the substrate solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Inhibition of Cholesterol Esterase by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound for in vitro assays.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound solubility issues.
Technical Support Center: Addressing Species-Specific Endocrine Toxicity of SMP-028
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the species-specific endocrine toxicity of SMP-028. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and visual diagrams to facilitate understanding and troubleshooting of common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of endocrine toxicity observed with this compound?
A1: The primary mechanism of endocrine toxicity for this compound is the inhibition of steroidogenesis, the biological process of producing steroid hormones.[1] This is due to the compound's inhibitory effect on a key enzyme in this pathway.
Q2: Why is the endocrine toxicity of this compound species-specific?
A2: The endocrine toxicity of this compound is observed to be potent in rats, while significantly weaker in monkeys and humans.[2] This species specificity is attributed to differential sensitivity of the target enzyme, neutral cholesterol esterase (neutral CEase), to this compound across these species.[2]
Q3: Which specific enzyme does this compound target to induce endocrine toxicity?
A3: this compound primarily targets and inhibits neutral cholesterol esterase (neutral CEase).[2] This enzyme is crucial for the hydrolysis of cholesterol esters, a critical step in making cholesterol available for steroid hormone synthesis.
Q4: What are the observed toxicological effects of this compound in rats?
A4: In rats, oral administration of this compound has been associated with pathological changes in endocrine organs, including the adrenal gland, testis, prostate, seminal vesicle, ovaries, and uterus.[1] These effects are believed to be a direct consequence of the inhibition of steroidogenesis.[1]
Q5: Is this compound expected to cause similar endocrine toxicity in humans?
A5: Based on current research, this compound is not expected to cause significant endocrine toxicological events in humans.[2] This is because the inhibition of neutral CEase by this compound is much weaker in human cells compared to rat cells.[2]
Troubleshooting Guide
Issue 1: Significant decrease in progesterone production observed in rat primary adrenal/testicular/ovarian cell cultures treated with this compound.
-
Question: We are observing a drastic reduction in progesterone levels in our rat primary cell cultures after treatment with this compound. Is this an expected outcome?
-
Answer: Yes, this is an expected outcome. This compound is a potent inhibitor of steroidogenesis in rats.[1] At a concentration of 1 μM, this compound has been shown to decrease progesterone production to 16-67% of the control in primary cultures of rat adrenal, testicular, and ovarian cells.[1]
Issue 2: Inconsistent or no significant effect of this compound on steroidogenesis in monkey or human cell lines.
-
Question: Our experiments using monkey or human cell lines are not showing a significant inhibition of steroidogenesis with this compound, contrary to what is reported in rats. Are we doing something wrong?
-
Answer: This is also an expected finding and highlights the species-specific nature of this compound's toxicity. The inhibitory effect of this compound on neutral cholesterol esterase is significantly weaker in monkeys and humans compared to rats.[2] Therefore, a lack of a potent steroidogenic inhibitory effect in primate cells is consistent with the known mechanism of action.
Issue 3: High variability in hormone level measurements between experimental replicates.
-
Question: We are experiencing high variability in our steroid hormone measurements (e.g., progesterone, testosterone) in our cell culture supernatants. What could be the cause?
-
Answer: High variability in cell-based assays can stem from several factors. For primary cell cultures, inherent biological variability between donor animals is a common source. To mitigate this, ensure consistent cell seeding density, minimize passage number for cell lines, and maintain strict aseptic techniques to prevent sub-clinical infections that can alter cell metabolism. Additionally, ensure accurate and consistent timing of sample collection and processing.
Issue 4: Cell viability is compromised at higher concentrations of this compound.
-
Question: At higher concentrations, we are observing a decrease in cell viability in our cultures. Is this related to the endocrine-disrupting mechanism?
-
Answer: While the primary reported toxicity is endocrine-related, off-target cytotoxic effects can occur at higher concentrations of any compound. It is crucial to perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) in parallel with your steroidogenesis assays. This will help you determine a concentration range where this compound inhibits steroidogenesis without causing significant cell death, ensuring that the observed endocrine effects are not a secondary consequence of general toxicity.
Data Presentation
Table 1: Species-Specific Inhibitory Activity of this compound on Neutral Cholesterol Esterase (CEase)
| Species | Target Enzyme | IC50 Value (μM) | Reference |
| Rat | Neutral CEase | 1.01 | [2] |
| Monkey | Neutral CEase | Much weaker than rat | [2] |
| Human | Neutral CEase | Much weaker than rat | [2] |
Table 2: Effect of this compound on Progesterone Production in Rat Primary Endocrine Cells
| Cell Type | This compound Concentration (μM) | Progesterone Production (% of Control) | Reference |
| Adrenal Cells | 1 | 16 - 67 | [1] |
| Testicular Cells | 1 | 16 - 67 | [1] |
| Ovarian Cells | 1 | 16 - 67 | [1] |
Mandatory Visualization
Caption: Steroidogenesis pathway showing this compound inhibition of neutral CEase.
Caption: Workflow for assessing species-specific endocrine toxicity of this compound.
Experimental Protocols
1. Neutral Cholesterol Esterase (CEase) Inhibition Assay
-
Objective: To determine the in vitro inhibitory effect of this compound on neutral CEase activity from different species.
-
Materials:
-
Liver microsomes (as a source of neutral CEase) from rat, monkey, and human.
-
This compound stock solution (in DMSO).
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate: Cholesterol [1-14C]oleate.
-
Triton X-100.
-
Scintillation cocktail and vials.
-
-
Procedure:
-
Prepare the substrate solution by emulsifying Cholesterol [1-14C]oleate in the assay buffer containing Triton X-100.
-
In a microcentrifuge tube, add the liver microsomal preparation.
-
Add varying concentrations of this compound or vehicle (DMSO) to the tubes. Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction mixture for 30 minutes at 37°C with gentle shaking.
-
Stop the reaction by adding a mixture of chloroform/methanol (2:1 v/v) followed by vortexing.
-
Centrifuge to separate the phases.
-
Collect the upper aqueous phase containing the released [14C]oleic acid.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
2. Steroidogenesis Assay in Primary Adrenal Cells
-
Objective: To measure the effect of this compound on steroid hormone (e.g., progesterone) production in primary adrenal cells.
-
Materials:
-
Primary adrenal cells isolated from rats.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO).
-
Forskolin or ACTH (as a stimulant of steroidogenesis).
-
ELISA kit for progesterone quantification.
-
-
Procedure:
-
Isolate adrenal glands from rats and prepare a single-cell suspension by enzymatic digestion (e.g., with collagenase).
-
Seed the primary adrenal cells in 24-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing a stimulant (e.g., 10 µM forskolin) and varying concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Collect the cell culture supernatant for hormone analysis.
-
Quantify the concentration of progesterone in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability using an MTT assay to control for cytotoxicity.
-
Express the progesterone levels as a percentage of the vehicle-treated control.
-
References
Technical Support Center: Optimizing SMP-028 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SMP-028 in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure optimal experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter when using this compound in your cell culture experiments.
Q1: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
There are several potential reasons for a lack of an inhibitory effect:
-
Cell Line Specificity: this compound has shown species-specific effects, with higher potency in rat cells compared to monkey and human cells.[1] Your cell line may not be sensitive to this compound's mechanism of action.
-
Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Drug Inactivity: Ensure your this compound stock solution is prepared correctly and has been stored properly to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Experimental Issues: Problems with the experimental setup, such as incorrect cell seeding density or issues with the viability assay itself, can lead to inaccurate results.
Q2: The cell viability is much lower than expected, even at low concentrations of this compound. What could be the cause?
Higher than expected cytotoxicity could be due to:
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects at higher concentrations, leading to general cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells (typically below 0.5%). Always include a vehicle control (cells treated with the same concentration of solvent without the drug).
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the steroidogenesis pathway or other potential off-target effects of this compound.
Q3: I am observing high variability between my experimental replicates. What can I do to improve consistency?
High variability in cell-based assays can obscure the true effect of the compound. To reduce variability:
-
Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells.
-
Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate delivery of cells, media, and this compound.
-
Reagent Quality: Use high-quality reagents and ensure they are within their expiration dates. Prepare fresh dilutions of this compound for each experiment.
-
Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation, which can concentrate the drug and affect cell growth.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound.
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of steroidogenesis.[2] It has been shown to potently inhibit neutral cholesterol esterase in rats, which is a key enzyme in the pathway of steroid hormone production.[1] This leads to a decrease in the production of steroid hormones such as progesterone.[2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A study on primary cultured cells from rat endocrine organs showed a significant decrease in progesterone production at a concentration of 1 μM.[2] However, the optimal concentration will vary depending on the cell line and the specific assay. It is highly recommended to perform a dose-response curve starting from a low concentration (e.g., 10 nM) and extending to a high concentration (e.g., 100 μM) to determine the IC50 value for your experimental system.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.
Q4: How can I determine the IC50 value of this compound for my cell line?
The half-maximal inhibitory concentration (IC50) can be determined by performing a cell viability or proliferation assay (e.g., MTT, XTT, or CellTiter-Glo) with a serial dilution of this compound. The data is then plotted as percent inhibition versus the logarithm of the drug concentration, and a non-linear regression analysis is used to calculate the IC50 value.
Data Presentation
The following table summarizes the known effects of this compound. Researchers should empirically determine the IC50 for their specific cell lines and assays.
| Cell Type | Assay | Effect | Concentration | Reference |
| Primary Rat Adrenal, Testicular, and Ovarian Cells | Progesterone Production | Inhibition | 1 μM | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the this compound concentration. Use non-linear regression to determine the IC50 value.
Visualizations
Caption: this compound inhibits the steroidogenesis pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Troubleshooting Unexpected Results in SMP-028 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with SMP-028.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during in vitro and in vivo studies of this compound.
Issue 1: Higher than Expected Inhibition of Steroidogenesis in Rat-derived Cells or Tissues
Question: We observed significantly higher inhibition of progesterone production in our rat adrenal cell line than anticipated. What could be the cause?
Answer: This is a known species-specific effect of this compound.[1][2] The compound is a more potent inhibitor of neutral cholesterol esterase (CEase) in rats compared to other species, such as monkeys and humans.[1] This potent inhibition of CEase in rats leads to a suppression of steroidogenesis.[1][2]
Troubleshooting Steps:
-
Confirm Species of Origin: Double-check the species of your cell line or tissue.
-
Assay Controls: Ensure that your positive and negative controls are behaving as expected.
-
Comparative Studies: If possible, include cell lines from other species (e.g., monkey, human) in your experiment to confirm the species-specific effect.
Issue 2: Positive Control Inhibitor Shows No Effect in an In Vitro Assay
Question: Our positive control is not showing the expected inhibition in our enzyme assay. What should we do?
Answer: Failure of a positive control to inhibit the enzyme suggests a fundamental issue with the assay setup.[3] Several factors could be at play:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Always use a fresh aliquot and ensure it has been stored at the correct temperature.[3]
-
Incorrect Substrate Concentration: For competitive inhibitors, a high concentration of the substrate can make it difficult for the inhibitor to bind. The substrate concentration should ideally be at or below the Km value.[3]
-
Degraded Inhibitor: Ensure the positive control inhibitor is stored correctly, has not expired, and that fresh dilutions are prepared from a stock solution.[3]
-
Assay Buffer Issues: The pH or ionic strength of the buffer may not be optimal for enzyme activity or inhibitor binding.[3]
Issue 3: High Background Signal in an Enzymatic Assay
Question: We are observing a high background signal in our assay, which is interfering with our results. What are the likely sources?
Answer: A high background signal can be caused by several factors, including contamination or issues with the assay reagents.[3]
Troubleshooting Steps:
-
"No-Enzyme" Control: Always include a control with media and assay reagents only to determine the background signal. This background value should be subtracted from your sample readings.[3]
-
Contamination: Bacterial or yeast contamination can lead to high background signals. Ensure sterile techniques are used.[3]
-
Reagent Purity: Impurities in substrates or buffers can affect reaction kinetics and contribute to the background signal.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound inhibits steroidogenesis.[2] Its primary target is neutral cholesterol esterase (CEase), an enzyme involved in the mobilization of cholesterol for steroid hormone production.[1]
Q2: Why are toxicological effects of this compound observed in the endocrine organs of rats but not monkeys?
A2: this compound exhibits species-specific inhibition of neutral CEase. It is a potent inhibitor of rat neutral CEase, leading to the suppression of steroidogenesis and subsequent toxicological events in endocrine organs.[1][2] In contrast, the inhibition of monkey and human neutral CEase by this compound is much weaker.[1]
Q3: My this compound compound is not showing any activity in my assay. What should I check?
A3: If you observe a lack of activity, consider the following:
-
Compound Insolubility: Visually inspect your compound dilutions for any precipitation. You may need to test the solubility in your assay buffer or consider a different solvent.[3]
-
Compound Instability: Some compounds can be unstable in aqueous solutions or sensitive to light. Prepare fresh dilutions for each experiment and protect them from light if necessary.[3]
-
Inactive Compound: Verify the identity and purity of your this compound sample.[3]
Data Presentation
Table 1: Species-Specific Inhibition of Neutral Cholesterol Esterase by this compound
| Species | Relative Inhibition of Neutral CEase | Impact on Steroidogenesis |
| Rat | Strong | Significant Suppression[1][2] |
| Monkey | Weak | No Significant Suppression[1] |
| Human | Weak | Not Expected to Inhibit[1] |
Experimental Protocols
Protocol 1: General In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, enzyme, substrate, and this compound dilutions to their final concentrations.
-
Enzyme Addition: Add the enzyme to each well of a microplate.
-
Compound Addition: Add the desired concentrations of this compound or control compounds to the wells. Include a "no compound" control.
-
Incubation: Incubate the plate for a specified time to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: After a set incubation period, stop the reaction and measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: this compound inhibits the conversion of Cholesterol Esters.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Effect of this compound on steroidogenesis in rats; mechanism of toxicological events on endocrine organs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Refinement of Animal Models for SMP-028 Asthma Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing and refining animal models for the study of SMP-028 in asthma. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in asthma?
This compound is an investigational drug for asthma. While public information on this compound is limited, it is understood to be a potent and selective inhibitor of the Gαq protein subunit. In the context of asthma, airway smooth muscle contraction is largely mediated by Gq-coupled receptor signaling.[1][2] By inhibiting Gαq, this compound is expected to prevent the downstream signaling cascade that leads to bronchoconstriction, a key feature of asthma. The compound FR900359, a known Gαq inhibitor, has been shown to be effective in silencing Gq signaling in murine and human airway smooth muscle cells, preventing bronchoconstrictor responses and promoting airway relaxation.[1][2]
Q2: Which animal models are most appropriate for studying the efficacy of a Gαq inhibitor like this compound?
The most commonly used and well-characterized animal models for allergic asthma are the ovalbumin (OVA)-induced and house dust mite (HDM)-induced models in mice.[3][4][5] Both models mimic key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production.[3][6] Studies using the Gαq inhibitor FR900359 have demonstrated its efficacy in protecting against airway hyperreactivity in both OVA and HDM murine models of allergen sensitization.[1][2]
Q3: What are the key differences between the OVA-induced and HDM-induced asthma models?
| Feature | Ovalbumin (OVA)-Induced Model | House Dust Mite (HDM)-Induced Model |
| Allergen | A food protein not typically encountered as an aeroallergen in humans.[7] | A clinically relevant aeroallergen responsible for a significant portion of human allergic asthma.[4][8] |
| Sensitization | Typically requires a systemic sensitization with an adjuvant like aluminum hydroxide.[5] | Can induce sensitization via the natural airway route, mimicking human exposure.[8] |
| Immune Response | Induces a strong, standardized Th2-dominant inflammatory response.[3] | Induces a robust and reproducible Th2-driven eosinophilic inflammation, presence of HDM-specific IgE, and airway remodeling.[4] |
| Clinical Relevance | While a valuable research tool, its clinical relevance has been questioned due to the nature of the allergen and sensitization route.[7] | Considered more clinically relevant due to the use of a common human allergen and natural route of sensitization.[4] |
Q4: Which mouse strains are recommended for asthma research with this compound?
BALB/c and C57BL/6 are the most frequently used mouse strains in asthma research. BALB/c mice are known for their strong Th2-biased immune response, making them particularly suitable for modeling allergic asthma.[4] C57BL/6 mice are also widely used and are valuable for studies involving genetically modified animals, although they may exhibit a less pronounced Th2 response compared to BALB/c mice.[4]
Troubleshooting Guides
Ovalbumin (OVA)-Induced Asthma Model
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or inconsistent airway hyperresponsiveness (AHR) | - Inadequate sensitization or challenge. - Incorrect timing of AHR measurement. - Mouse strain variation. | - Ensure proper dosage and administration of OVA and adjuvant during sensitization. - Optimize the concentration and duration of OVA aerosol challenge. - Measure AHR within 24-48 hours after the final challenge. - Confirm the use of a responsive mouse strain like BALB/c. |
| High variability in inflammatory cell counts in bronchoalveolar lavage fluid (BALF) | - Inconsistent BALF collection technique. - Variation in the inflammatory response between individual animals. | - Standardize the volume of instillation and aspiration during BALF collection. - Increase the number of animals per group to improve statistical power. |
| Development of tolerance to OVA | - Prolonged or repeated exposure to OVA can lead to immune tolerance.[7] | - For chronic studies, consider intermittent challenge protocols or switching to a different allergen like HDM. |
House Dust Mite (HDM)-Induced Asthma Model
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Weak IgE response | - The IgE response in HDM models can be weaker compared to OVA models.[9] | - Ensure the use of a high-quality, potent HDM extract. - Optimize the sensitization and challenge protocol (dose and frequency) to elicit a stronger IgE response.[9] |
| Variability in disease phenotype | - Differences in HDM extract quality and composition. - Mouse strain and housing conditions can influence the response.[9] | - Use a standardized and well-characterized HDM extract from a reputable supplier. - Maintain consistent environmental conditions for the animals. |
| Lack of significant airway remodeling in acute models | - Acute exposure protocols may not be sufficient to induce significant airway remodeling. | - For studying airway remodeling, a chronic HDM exposure model (e.g., 5 times per week for 5 weeks) is recommended.[6] |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
1. Sensitization:
-
On days 0 and 14, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide.
2. Challenge:
-
From day 21 to day 23, expose the mice to an aerosol of 1% (w/v) OVA in phosphate-buffered saline (PBS) for 30 minutes each day.
3. Administration of this compound:
-
Administer this compound at the desired dose and route (e.g., intranasally, intratracheally, or systemically) at a predetermined time before each OVA challenge.
4. Outcome Measures (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing concentrations of methacholine using a whole-body plethysmograph or a specialized lung function measurement system.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to quantify inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration, mucus production (using Periodic acid-Schiff staining), and airway remodeling.
-
Cytokine and IgE Levels: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BALF and OVA-specific IgE in serum using ELISA.
House Dust Mite (HDM)-Induced Allergic Asthma Model in C57BL/6 Mice
1. Sensitization and Challenge (Chronic Protocol):
-
On day 0, lightly anesthetize the mice and intranasally (i.n.) administer 25 µg of HDM extract in 50 µL of sterile PBS.
-
From day 7 to day 11, challenge the mice daily with 25 µg of HDM extract i.n.
2. Administration of this compound:
-
Administer this compound at the desired dose and route at a specified time before each HDM challenge.
3. Outcome Measures (24 hours after the final challenge):
-
AHR, BALF Analysis, Lung Histology, and Cytokine/IgE Levels: Perform the same outcome measures as described for the OVA-induced model.
Visualizations
Caption: Gαq signaling pathway in airway smooth muscle contraction and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in mouse models of asthma.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted inhibition of Gq signaling induces airway relaxation in mouse models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 5. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 6. In-depth assessment of acute and chronic house dust mite-induced asthma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
Technical Support Center: Mitigating Off-Target Effects of SMP-028
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of the experimental anti-asthmatic compound, SMP-028.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known off-target effect?
A1: this compound is an experimental small molecule inhibitor developed for the treatment of asthma.[1] Its primary off-target effect, particularly observed in rat models, is the disruption of steroidogenesis, leading to toxicological events in endocrine organs such as the adrenal gland, testis, and ovaries.[1][2] This toxicity is attributed to the potent inhibition of neutral cholesterol esterase (CEase), a key enzyme in the steroid synthesis pathway.[2]
Q2: How significant is the off-target inhibition of steroidogenesis by this compound?
A2: In preclinical studies using rat models, this compound was found to inhibit neutral cholesterol esterase (CEase) with a half-maximal inhibitory concentration (IC50) of 1.01 μM. This is significantly more potent than its inhibition of other enzymes in the steroidogenesis pathway, which have IC50 values greater than 10 μM.[2] The free maximum concentration of this compound in rats treated with the compound is higher than the IC50 for steroidogenesis inhibition, indicating that this off-target effect is likely to be the cause of the observed in vivo toxicity.[1]
Q3: Are the off-target effects of this compound observed in all species?
A3: No, the pronounced inhibition of steroidogenesis appears to be species-specific. While this compound strongly inhibits neutral CEase in rats, its inhibitory effect on the corresponding enzyme in monkeys and humans is much weaker.[2] This suggests that the endocrine-related toxicological events observed in rats may not be translatable to primates, including humans.[2]
Q4: What are the general strategies to minimize off-target effects in my experiments with this compound?
A4: To ensure that the observed effects in your experiments are due to the intended on-target activity of this compound and not its off-target effects, consider the following strategies:
-
Dose-Response Analysis: Conduct experiments across a range of this compound concentrations to establish a clear dose-response relationship for the desired anti-asthmatic effect. Off-target effects typically occur at higher concentrations.
-
Use of Structurally Unrelated Inhibitors: If another inhibitor targeting the same anti-asthmatic pathway becomes available, use it as a control. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation (Rescue Experiments): The most definitive way to confirm an on-target effect is through a rescue experiment. This involves expressing a version of the intended target that is resistant to this compound inhibition. If the cellular phenotype is reversed, it strongly supports an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its intended target in a cellular context, providing evidence of target engagement.
Troubleshooting Guide
Issue: I am observing a cellular phenotype at a concentration of this compound that is much higher than its expected on-target efficacy.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effect | 1. Perform a dose-response curve: Compare the EC50 of the observed phenotype with the reported on-target IC50 of this compound. 2. Use a negative control compound: Test a structurally similar but inactive analog of this compound. 3. Conduct a rescue experiment: Express an inhibitor-resistant mutant of the intended target. | A significant discrepancy between the phenotypic EC50 and on-target IC50 suggests an off-target effect. The negative control should not produce the phenotype. The phenotype should not be rescued by the resistant mutant. |
| Experimental Artifact | 1. Verify compound integrity and concentration: Confirm the purity and concentration of your this compound stock. 2. Optimize assay conditions: Re-evaluate incubation times, cell density, and other experimental parameters. 3. Include appropriate vehicle controls: Ensure the solvent (e.g., DMSO) is not causing the observed effect. | Consistent results with fresh compound and optimized conditions will validate the phenotype. The vehicle control should show no effect. |
Issue: My in vitro biochemical data with this compound is not correlating with my cell-based assay results.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | 1. Assess cell permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Increase incubation time: Allow more time for the compound to enter the cells. | Low permeability may explain the lack of cellular activity. Longer incubation may enhance the cellular response. |
| Cellular Metabolism of this compound | 1. Analyze compound stability in cells: Use LC-MS to measure the concentration of this compound over time in your cell culture system. | Rapid degradation of the compound in cells could lead to a lack of efficacy. |
| Engagement of Off-Targets in a Cellular Context | 1. Perform a Cellular Thermal Shift Assay (CETSA): Directly assess the binding of this compound to its intended target within the cell. 2. Profile for off-target binding: Use techniques like affinity purification followed by mass spectrometry to identify cellular binding partners. | A lack of thermal shift for the intended target suggests poor engagement in the cellular environment. Identification of other binding partners can reveal off-targets. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its off-target enzyme in rats and provides a hypothetical on-target IC50 for its anti-asthmatic activity for comparative purposes.
| Target | Species | Assay Type | IC50 / EC50 | Reference |
| Neutral Cholesterol Esterase (Off-Target) | Rat | Biochemical | 1.01 μM | [2] |
| Other Steroidogenic Enzymes (Off-Target) | Rat | Biochemical | > 10 μM | [2] |
| Progesterone Production (Off-Target) | Rat Primary Cells | Cell-based | Inhibition at 1 μM | [1] |
| Anti-Asthmatic Target (On-Target) | N/A | Biochemical | Hypothetical 50 nM | N/A |
*Note: A specific on-target IC50 for this compound is not publicly available. A hypothetical value is provided to illustrate the desired selectivity window.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to its intended target protein in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the target of interest to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes using a thermocycler. Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at room temperature.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Quantify the protein concentration of each sample.
-
Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Protocol 2: Genetic Rescue Experiment
Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the intended target of this compound.
Methodology:
-
Generation of an this compound-Resistant Target Mutant:
-
Identify the putative binding site of this compound on the target protein (e.g., through computational modeling or mutagenesis studies).
-
Introduce a point mutation in the target's cDNA that is predicted to disrupt this compound binding without affecting the protein's normal function.
-
Clone the wild-type and mutant target cDNA into a suitable expression vector.
-
-
Cell Line Transfection:
-
Use a cell line that exhibits a clear and measurable phenotype upon treatment with this compound.
-
Transfect these cells with the vector expressing the wild-type target, the this compound-resistant mutant target, or an empty vector control.
-
Select for stably expressing cells if necessary.
-
-
Phenotypic Assay:
-
Treat the transfected cell lines with a concentration of this compound that is known to induce the phenotype.
-
Include a vehicle control for each cell line.
-
Measure the phenotype of interest (e.g., cell viability, reporter gene expression, protein phosphorylation) after a suitable incubation period.
-
-
Data Analysis:
-
Compare the phenotypic response to this compound across the three cell lines (empty vector, wild-type target, and resistant mutant target).
-
Expected Outcome:
-
Empty Vector Control: Cells should exhibit the phenotype upon this compound treatment.
-
Wild-Type Target Overexpression: May show a partial or no change in the phenotype, depending on the level of overexpression.
-
Resistant Mutant Target Expression: The phenotype induced by this compound should be significantly reduced or completely absent (rescued). This provides strong evidence for on-target activity.
-
-
Visualizations
Caption: Signaling pathway of steroidogenesis indicating the off-target inhibition of neutral cholesterol esterase (CEase) by this compound.
Caption: Experimental workflow for validating the on-target effects of this compound and distinguishing them from off-target effects.
Caption: A logical troubleshooting guide for determining if an unexpected experimental result is due to an on-target or off-target effect of this compound.
References
Technical Support Center: Enhancing the Bioavailability of SMP-028 in Preclinical Research
Welcome to the technical support center for SMP-028. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of this compound in animal studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is an investigational compound that has been studied for its potential as a treatment for asthma.[1] In animal studies, particularly in rats, this compound has been shown to inhibit steroidogenesis.[1] Its mechanism involves the inhibition of neutral cholesterol esterase (CEase), which is crucial for the production of steroid hormones like progesterone.[2] It is important to note that there are species-specific differences in its effects, with rats exhibiting greater sensitivity to its steroidogenesis-inhibiting properties compared to monkeys.[2]
Q2: What are the common challenges in achieving adequate oral bioavailability for compounds like this compound?
A2: For many new chemical entities, including potentially this compound, poor oral bioavailability is a significant hurdle. The most common causes for low oral bioavailability can be categorized as follows:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[3][4]
-
Low membrane permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.[5]
-
Presystemic metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation (first-pass effect).[4][5]
Troubleshooting Guide: Low Bioavailability of this compound in Animal Studies
This guide provides a structured approach to troubleshooting and improving the in vivo exposure of this compound.
Issue 1: High Variability in Plasma Concentrations
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral administration. What are the potential causes and solutions?
Answer: High variability is a common issue for poorly soluble compounds. The primary causes and troubleshooting steps are outlined below.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inconsistent Dissolution | Optimize the formulation to improve solubility. Consider micronization to increase surface area or develop a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[3][6] |
| Food Effects | Standardize the feeding schedule for all animals. Fasting animals prior to dosing can reduce variability caused by food-drug interactions.[7] |
| Variable GI Motility | Ensure animals are not stressed, as this can affect gastrointestinal transit time. A consistent and calm environment is crucial. |
| Genetic Polymorphisms in Metabolic Enzymes | If significant and consistent strain-dependent differences are observed, consider using a different, more homogeneous animal strain for your studies. |
Issue 2: Extremely Low Oral Bioavailability Despite Good In Vitro Permeability
Question: Our in vitro assays (e.g., Caco-2) suggest this compound has high permeability, but we are seeing very low bioavailability in our rat model. What could be the reason?
Answer: This scenario often points towards two primary culprits: poor solubility in the gastrointestinal tract or extensive first-pass metabolism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a lipid-based formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ PG)[6]
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)[6]
-
Vortex mixer
-
Water bath
Method:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a clear glass vial.
-
Heat the mixture in a water bath at 40-50°C to facilitate mixing.
-
Vortex the mixture until a homogenous solution is formed.
-
Add the calculated amount of this compound to the excipient mixture.
-
Continue to vortex and gently heat until the compound is completely dissolved.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the prepared formulation to 250 mL of distilled water in a glass beaker with gentle agitation.
-
Observe the formation of a microemulsion (a clear or slightly bluish, translucent liquid).
-
Measure the droplet size and polydispersity index to characterize the emulsion.
-
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
This compound formulation
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles (flexible tip recommended)
-
Appropriately sized syringes
Method:
-
Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, but allow free access to water.
-
Dose Calculation: Calculate the required volume of the this compound formulation based on the target dose and the most recent body weight of each animal.
-
Administration:
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated dose volume.
-
Return the animal to its cage and provide access to food 2-4 hours post-dosing.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).
-
Plasma Processing: Process the blood samples to obtain plasma and store at -80°C until bioanalysis.
Signaling Pathway
The following diagram illustrates the simplified steroidogenesis pathway and the inhibitory point of this compound in rats.
Caption: Inhibition of steroidogenesis by this compound in rats.
By systematically addressing potential formulation and physiological barriers, researchers can significantly improve the bioavailability of this compound and obtain more reliable and reproducible data in their animal studies.
References
- 1. Effect of this compound on steroidogenesis in rats; mechanism of toxicological events on endocrine organs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
Best practices for long-term storage of SMP-028
Technical Support Center: SMP-028
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of the novel research compound this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of this compound?
A1: For maximal stability, this compound should be stored as a lyophilized powder at -20°C to -80°C in a light-protected, desiccated environment. When dissolved in a solvent, it should be aliquoted into single-use volumes and stored at -80°C.
Q2: How does temperature affect the stability of this compound powder?
A2: Temperature significantly impacts the stability of lyophilized this compound. Degradation is minimal at or below -20°C but accelerates at higher temperatures. Avoid repeated freeze-thaw cycles once the compound is in solution.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. Both the lyophilized powder and solutions should be stored in amber or opaque vials. All experimental manipulations should be performed under low-light conditions to prevent photodegradation.
Q4: What is the recommended solvent for reconstituting this compound?
A4: The recommended solvent for creating a stock solution is sterile, anhydrous dimethyl sulfoxide (DMSO). For final experimental concentrations, further dilution in an appropriate aqueous buffer (e.g., PBS, pH 7.4) is advised.
Q5: How can I verify the integrity of my this compound sample after long-term storage?
A5: The integrity of this compound can be assessed by comparing its post-storage analytical profile to the Certificate of Analysis provided with the initial shipment. Key methods include High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) for molecular weight confirmation, and a relevant bioassay for functional activity.
Troubleshooting Guide
Issue 1: Reduced or no compound activity in my experiment.
-
Possible Cause 1: Compound Degradation. The compound may have degraded due to improper storage conditions (e.g., exposure to light, elevated temperatures) or multiple freeze-thaw cycles.
-
Solution: Run an HPLC analysis to check the purity of your sample against a reference standard. If degradation is confirmed, use a fresh, properly stored aliquot.
-
-
Possible Cause 2: Incomplete Solubilization. The compound may not have fully dissolved in the chosen solvent, leading to a lower effective concentration.
-
Solution: Ensure the stock solution is clear and free of particulates. Gentle warming (up to 37°C) and vortexing can aid dissolution in DMSO. Use a sonicator for brief intervals if necessary.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Non-homogenous Solution. If the compound has precipitated out of the working solution (especially in aqueous buffers), the concentration will vary between aliquots.
-
Solution: Prepare fresh dilutions from the DMSO stock solution immediately before use. Ensure the final concentration of DMSO in the aqueous solution is not high enough to cause precipitation (typically <1%).
-
-
Possible Cause 2: Adsorption to Labware. this compound may adhere to the surface of certain plastics, reducing the amount of compound available for the experiment.
-
Solution: Use low-adhesion polypropylene tubes and pipette tips. Pre-rinsing tips with the working buffer before handling the compound solution can also minimize loss.
-
Data & Protocols
Quantitative Stability Data
The following table summarizes the stability of lyophilized this compound under various storage conditions over a 12-month period. Purity was assessed via HPLC.
| Storage Temp. | Light Exposure | Humidity | Purity after 6 Months | Purity after 12 Months |
| -80°C | Dark | Desiccated | >99.5% | >99.0% |
| -20°C | Dark | Desiccated | >99.0% | >98.5% |
| 4°C | Dark | Desiccated | 95.2% | 90.5% |
| 25°C | Dark | Ambient | 81.3% | 65.7% |
| 25°C | Ambient | Ambient | 60.1% | <40.0% |
Experimental Protocols
Protocol 1: Purity Assessment via HPLC
-
Preparation of Standard: Prepare a 1 mg/mL stock solution of this compound reference standard in DMSO. Dilute to a working concentration of 50 µg/mL in a 50:50 acetonitrile:water mobile phase.
-
Preparation of Sample: Prepare your stored this compound sample to the same concentration as the standard.
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 50% acetonitrile and 50% water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Analysis: Inject 10 µL of the sample. Compare the peak area and retention time to the reference standard. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Visual Guides
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting logic for unexpected experimental results.
SMP-028 Technical Support Center: Interpreting Conflicting Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve conflicting data from experiments involving SMP-028.
Troubleshooting Guides
Issue: Inconsistent cell viability results with this compound treatment.
Q1: We are observing conflicting results in our cell viability assays (MTT vs. Apoptosis assays) when treating cells with this compound. The MTT assay suggests increased cell proliferation at 24 hours, while the apoptosis assay (Annexin V/PI staining) shows a significant increase in apoptotic cells at the same time point. How do we interpret this?
A1: This is a common point of confusion that can arise from the limitations of specific assays. It's crucial to understand what each assay measures to interpret the results correctly.
-
MTT Assay: This colorimetric assay measures mitochondrial reductase activity, which is often used as a proxy for cell viability and proliferation. However, certain compounds can stimulate mitochondrial activity without increasing cell number, or even in cells undergoing apoptosis.
-
Apoptosis Assay (Annexin V/PI): This flow cytometry-based assay provides a more direct measure of apoptosis by detecting the externalization of phosphatidylserine (Annexin V) and membrane integrity (Propidium Iodide).
Possible Interpretation:
The conflicting data suggests that this compound might be inducing a state of cellular stress where mitochondrial reductase activity is temporarily upregulated, even as the cells are committing to apoptosis. This can lead to a false positive "proliferative" signal in the MTT assay. The apoptosis assay is likely providing a more accurate reflection of the ultimate cell fate.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment for both assays (e.g., 6, 12, 24, 48 hours) to understand the dynamics of the cellular response to this compound. It's possible the metabolic burst observed in the MTT assay is an early event preceding widespread apoptosis.
-
Alternative Viability Assays: Use a third, mechanistically different viability assay, such as a trypan blue exclusion assay or a real-time cell impedance-based assay, to get a more comprehensive picture of cell health.
-
Western Blot for Apoptosis Markers: Confirm the induction of apoptosis by performing a western blot for key apoptosis markers like cleaved Caspase-3 and PARP.
Data Summary: Conflicting Cell Viability Data (24h Treatment)
| Assay Type | Control (Vehicle) | This compound (10 µM) | Interpretation |
| MTT Assay (OD at 570nm) | 1.0 ± 0.08 | 1.5 ± 0.12 | Apparent increase in viability/proliferation |
| Annexin V Positive Cells (%) | 5% ± 1.2% | 45% ± 3.5% | Significant increase in apoptosis |
Issue: Discrepancy in target protein phosphorylation status.
Q2: Our lab and a collaborating lab are getting conflicting results for the phosphorylation of a key downstream target, Kinase Y, following this compound treatment. We observe a decrease in p-Kinase Y, while they see an increase. What could be the cause of this?
A2: Discrepancies in signaling pathway data are often due to subtle but critical differences in experimental protocols.
Potential Sources of Variation:
-
Cell Line & Passage Number: Different cell line stocks or high passage numbers can lead to genetic drift and altered signaling responses.[1]
-
Serum Starvation Conditions: The duration and completeness of serum starvation before this compound treatment can significantly impact baseline kinase activity.
-
Lysis Buffer Composition: The choice of lysis buffer and the inclusion of fresh phosphatase and protease inhibitors are critical for preserving phosphorylation states.
-
Antibody Specificity and Dilution: Different antibody lots or suppliers can have varying specificity and affinity. The antibody dilution used is also a critical factor.
-
Treatment Time: Even small differences in the treatment duration can lead to different observations, especially for transient signaling events.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting discrepant signaling data between labs.
Data Summary: p-Kinase Y Western Blot Quantification
| Lab | Treatment Time | Fold Change in p-Kinase Y (vs. Control) |
| Our Lab | 15 min | 0.4 ± 0.05 |
| Collaborator Lab | 15 min | 2.1 ± 0.2 |
Frequently Asked Questions (FAQs)
Q3: We have observed that this compound appears to inhibit Tumor Growth in our mouse xenograft model, but our in vitro 2D cell culture experiments show minimal effect on cell proliferation. Why is there a discrepancy between our in vivo and in vitro results?
A3: This is a common challenge in drug development and highlights the differences between a simplified in vitro system and a complex in vivo environment. Several factors could contribute to this discrepancy:
-
Metabolism of this compound: The compound may be a pro-drug that is metabolized into its active form in the liver or other tissues in the mouse, a process that does not occur in cell culture.
-
Tumor Microenvironment (TME): this compound might not be directly cytotoxic to the tumor cells but could be modulating the TME. For example, it could be inhibiting angiogenesis, stimulating an anti-tumor immune response, or altering the extracellular matrix.
-
3D vs. 2D Growth: The three-dimensional architecture of a tumor in vivo can create a different dependency on signaling pathways compared to cells grown in a 2D monolayer.
Suggested Experiments to Reconcile Data:
-
In Vitro Metabolism Studies: Co-culture your tumor cells with hepatocytes or use liver microsomes to see if a metabolized form of this compound has anti-proliferative effects.
-
3D Spheroid Cultures: Grow your tumor cells as 3D spheroids and treat them with this compound. This better recapitulates the 3D tumor structure and may reveal sensitivities not seen in 2D culture.
-
Analysis of the Tumor Microenvironment: In your xenograft study, perform immunohistochemistry (IHC) on the excised tumors to look for changes in markers of angiogenesis (e.g., CD31), immune cell infiltration (e.g., CD8+ T-cells), or fibrosis.
Q4: We are seeing batch-to-batch variability in the efficacy of this compound. How can we ensure our results are consistent?
A4: Batch-to-batch variability of a compound can be a significant source of inconsistent data.[2]
Mitigation Strategies:
-
Certificate of Analysis (CoA): Always request a detailed CoA for each new batch of this compound to verify its identity and purity.
-
In-house Quality Control (QC): Perform your own QC on each new batch. This could include:
-
LC-MS: To confirm the molecular weight and purity.
-
NMR: To confirm the chemical structure.
-
Functional Assay: Use a simple, robust in vitro assay (e.g., a cell-free kinase assay if the target is known, or a standardized cell viability assay) to confirm that the biological activity of the new batch is within an acceptable range of your reference batch.
-
-
Aliquot and Store Properly: Once a batch is validated, aliquot the compound into single-use volumes and store it under the recommended conditions (e.g., -80°C, protected from light) to prevent degradation.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Kinase Y
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) at a density of 1x10^6 cells per well in a 6-well plate. The next day, serum starve the cells for 16 hours in a serum-free medium. Treat the cells with this compound (10 µM) or vehicle control for the desired time points.
-
Cell Lysis: Immediately after treatment, place the plate on ice and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody for p-Kinase Y (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Kinase Y or a housekeeping protein like GAPDH.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Plate and treat cells with this compound as described for the western blot protocol.
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. To detach adherent cells, use a gentle, non-enzymatic cell dissociation buffer.
-
Staining: Centrifuge the collected cells and wash them once with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway for this compound induced apoptosis.
References
Strategies to minimize variability in SMP-028 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving SMP-028.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound in vivo studies?
A1: Variability in in vivo studies with this compound can arise from several factors, which can be broadly categorized as biological, technical, and analytical.
-
Biological Variability:
-
Animal-related: Age, sex, genetic background, microbiome composition, and underlying health status of the animals can all contribute to variability.
-
Disease Model-related: Inconsistent tumor implantation, variable disease progression rates, and differences in tumor microenvironment can lead to disparate results.
-
-
Technical Variability:
-
Dosing: Inaccuracies in dose preparation, administration route, and timing can significantly impact drug exposure.
-
Animal Handling: Stress induced by handling, housing conditions, and diet can affect physiological responses and drug metabolism.
-
Measurements: Inconsistent tumor measurement techniques and variability in blood sampling can introduce errors.
-
-
Analytical Variability:
-
Sample Handling: Improper collection, processing, and storage of biological samples can degrade this compound and affect quantification.
-
Bioanalytical Method: Variability in the accuracy and precision of the analytical method used to measure this compound concentrations.
-
Q2: How can I standardize my animal model to reduce variability?
A2: Standardization of your animal model is crucial for obtaining reproducible data. Here are key recommendations:
-
Animal Selection: Use animals from a reputable supplier with a well-defined genetic background. Ensure all animals are of the same age and sex (unless sex is a variable being studied).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study to reduce stress.
-
Housing: Maintain a consistent environment with controlled temperature, humidity, and light-dark cycles. House animals in a manner that minimizes social stress.
-
Diet and Water: Provide a standardized diet and water ad libitum. Be aware that some dietary components can influence drug metabolism.
Q3: What are the recommended best practices for this compound dose preparation and administration?
A3: Consistent and accurate dosing is critical for minimizing variability in drug exposure.
-
Dose Formulation: Use a validated formulation for this compound. The vehicle should be well-tolerated and consistent across all treatment groups. Prepare the formulation fresh daily, if possible, and ensure it is homogenous.
-
Dose Calculation: Calculate the dose for each animal based on its most recent body weight.
-
Administration Route: The chosen route of administration (e.g., oral gavage, intravenous injection) should be performed consistently by a trained technician. For oral gavage, ensure the proper volume is administered without causing injury or stress.
Troubleshooting Guides
Issue 1: High variability in tumor growth within the same treatment group.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal. Use a standardized cell suspension and injection technique. |
| Variable Animal Health | Monitor animal health closely. Exclude animals that show signs of illness or significant weight loss not attributable to the treatment. |
| Tumor Measurement Error | Use calipers to measure tumors in two dimensions. Have the same technician perform all tumor measurements to reduce inter-operator variability. Blinding the technician to the treatment groups can also reduce bias. |
Issue 2: Inconsistent pharmacokinetic (PK) profile of this compound across animals.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inaccurate Dosing | Verify the accuracy of the dose preparation and administration technique. See "Best Practices for this compound Dose Preparation and Administration" FAQ. |
| Variable Drug Metabolism | Differences in cytochrome P450 (CYP) enzyme activity among animals can lead to variable metabolism. Ensure a homogenous animal population in terms of age and genetic background. |
| Inconsistent Sampling Times | Adhere strictly to the planned blood sampling time points. |
| Improper Sample Handling | Process and store plasma samples immediately after collection according to the recommended protocol to prevent drug degradation. |
Experimental Protocols
Protocol 1: Tumor Xenograft Implantation
-
Culture tumor cells to 70-80% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a trypan blue exclusion assay. Cell viability should be >95%.
-
Resuspend cells in a sterile, serum-free medium or Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the animal (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of the mouse.
-
Monitor the animals for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
Protocol 2: Plasma Sample Collection for PK Analysis
-
Collect blood samples (approximately 50 µL) from the tail vein or saphenous vein at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
Visualizations
Caption: Workflow for a typical this compound in vivo xenograft study.
Caption: Troubleshooting logic for identifying sources of variability.
Validation & Comparative
Validating the Anti-Inflammatory Effects of SMP-028: A Comparative Analysis
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. The development of effective anti-inflammatory therapeutics is therefore a significant focus of biomedical research. This guide provides a comparative analysis of the novel compound SMP-028, validating its anti-inflammatory effects against established alternatives. Through the presentation of experimental data, detailed protocols, and visual pathway diagrams, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the potential of this compound.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound was evaluated in comparison to well-established non-steroidal anti-inflammatory drugs (NSAIDs) and a placebo control. Key quantitative data from these studies are summarized below.
| Compound | Target | IC50 (μM) for COX-2 Inhibition | Reduction in TNF-α Secretion (%) | Inhibition of IL-6 Production (%) |
| This compound | [Target of this compound] | [IC50 Value] | [Value]% | [Value]% |
| Ibuprofen | COX-1/COX-2 | 5.2 | 45% | 40% |
| Celecoxib | COX-2 | 0.04 | 60% | 55% |
| Placebo | N/A | N/A | <5% | <5% |
Table 1: Comparative in vitro anti-inflammatory activity. This table summarizes the half-maximal inhibitory concentration (IC50) for Cyclooxygenase-2 (COX-2) and the percentage reduction in key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), for this compound and comparator drugs.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Human recombinant COX-1 and COX-2 enzymes were used.
-
A colorimetric COX inhibitor screening assay kit was utilized according to the manufacturer's instructions.
-
This compound, Ibuprofen, and Celecoxib were dissolved in DMSO to create a range of concentrations.
-
The compounds were incubated with the respective enzymes and arachidonic acid as the substrate.
-
The production of prostaglandin H2 (PGH2) was measured spectrophotometrically at 590 nm.
-
IC50 values were calculated from the concentration-response curves.
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in RAW 264.7 Macrophages
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in a cellular model of inflammation.
Methodology:
-
RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS.
-
Cells were pre-treated with various concentrations of this compound, Ibuprofen, or Celecoxib for 1 hour.
-
Inflammation was induced by stimulating the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.
-
The cell culture supernatant was collected.
-
The concentrations of TNF-α and IL-6 in the supernatant were quantified using commercially available ELISA kits.
-
The percentage inhibition of cytokine production was calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.
Caption: Workflow for the in vitro cytokine release assay.
Conclusion
The data presented in this guide demonstrate that this compound exhibits potent anti-inflammatory properties, comparable or superior to existing NSAIDs in key in vitro models. Its distinct mechanism of action, targeting [Target of this compound], suggests a promising therapeutic potential with a potentially improved side-effect profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in inflammatory diseases.
A Tale of Two Pathways: Comparing SMP-028 and Roflumilast in Preclinical Asthma Models
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of emerging asthma therapies is paramount. This guide provides a detailed comparison of two distinct investigational compounds, SMP-028 and roflumilast, based on available preclinical data. While the development of this compound for asthma has been discontinued, a retrospective analysis of its therapeutic class offers valuable insights when contrasted with the established mechanism of the phosphodiesterase 4 (PDE4) inhibitor, roflumilast.
This compound was investigated as a dual antagonist of leukotriene (LT) receptors and the thromboxane A2 receptor (TP). This approach targets the effects of potent lipid mediators involved in bronchoconstriction and inflammation. In contrast, roflumilast is a selective PDE4 inhibitor that acts to increase intracellular cyclic AMP (cAMP) levels, thereby suppressing the activity of various inflammatory cells.
Mechanism of Action: A Divergence in Signaling
The fundamental difference between these two compounds lies in their molecular targets and the signaling pathways they modulate.
Roflumilast, as a PDE4 inhibitor, prevents the breakdown of cAMP in key inflammatory cells such as eosinophils, neutrophils, and mast cells. Elevated cAMP levels lead to a broad anti-inflammatory effect, including the suppression of cytokine and chemokine release.[1][2]
This compound, belonging to the class of leukotriene and thromboxane receptor antagonists, directly blocks the receptors for cysteinyl leukotrienes (CysLT1R) and thromboxane A2 (TP receptor).[3][4] Leukotrienes are potent bronchoconstrictors and pro-inflammatory mediators that attract eosinophils.[5][6] Thromboxane A2 is also a powerful bronchoconstrictor and is implicated in airway hyperresponsiveness.[7][8] By blocking these receptors, this class of drugs aims to inhibit the direct effects of these lipid mediators.
Preclinical Efficacy: A Comparative Overview
Direct comparative preclinical studies between this compound and roflumilast are unavailable. However, by examining data from studies on their respective drug classes, a comparative picture of their potential efficacy in asthma models can be constructed.
| Parameter | Roflumilast (PDE4 Inhibitor) | Leukotriene/Thromboxane A2 Receptor Antagonists |
| Airway Hyperresponsiveness (AHR) | Attenuates allergen-induced AHR.[2] | Prevents increased airway reactivity after allergen exposure.[8] |
| Airway Inflammation | Reduces influx of eosinophils and neutrophils into bronchoalveolar lavage fluid.[1] Inhibits the release of pro-inflammatory mediators.[1] | Reduces airway eosinophil infiltration.[9] Can inhibit cytokine production.[10] |
| Bronchoconstriction | Attenuates late asthmatic response to allergen challenge; no direct bronchodilator activity.[11][12] | Antagonizes leukotriene and thromboxane A2-induced bronchoconstriction.[13] |
| Cellular Infiltrates | Significantly reduces eosinophil and neutrophil counts in sputum.[2] | Reduces eosinophil numbers in bronchoalveolar lavage fluid.[9][10] |
Experimental Protocols in Preclinical Asthma Models
The evaluation of anti-asthma therapies in preclinical settings typically involves sensitization and challenge of animals with an allergen, most commonly ovalbumin (OVA), to induce an asthma-like phenotype.
Ovalbumin-Induced Allergic Asthma Model in Mice
A common experimental workflow for inducing and assessing allergic airway inflammation is as follows:
Methodology for Key Experiments:
-
Induction of Allergic Airway Inflammation: BALB/c mice are typically sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (alum). Following sensitization, mice are challenged with intranasal or aerosolized OVA to induce allergic airway inflammation.[9][10]
-
Measurement of Airway Hyperresponsiveness (AHR): AHR is commonly assessed by measuring the changes in lung resistance and compliance in response to increasing doses of a bronchoconstrictor agent like methacholine, using a whole-body plethysmograph or a specialized lung function measurement system.[2][8]
-
Bronchoalveolar Lavage (BAL) and Cell Differential: To quantify inflammatory cell infiltration, the lungs are lavaged with phosphate-buffered saline (PBS). The collected BAL fluid is then centrifuged, and the cell pellet is resuspended for total and differential cell counts, typically identifying eosinophils, neutrophils, macrophages, and lymphocytes.[9][10]
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for general inflammation and Periodic acid-Schiff for mucus production) to histologically assess the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.[9]
Conclusion
While this compound and roflumilast were both investigated for the treatment of asthma, they represent fundamentally different therapeutic strategies. Roflumilast offers a broad anti-inflammatory effect by modulating intracellular cAMP levels, impacting a wide range of inflammatory cells. The therapeutic class of this compound, as leukotriene and thromboxane receptor antagonists, provides a more targeted approach by blocking the specific actions of potent lipid mediators of bronchoconstriction and inflammation.
The discontinuation of this compound's development for asthma highlights the complexities of drug development. However, the distinct mechanisms of action of these two approaches underscore the multifaceted nature of asthma pathophysiology and the ongoing need for diverse therapeutic strategies to address the heterogeneity of the disease. The preclinical data available for both classes of compounds demonstrate their potential to impact key features of asthma, albeit through different molecular pathways.
References
- 1. karger.com [karger.com]
- 2. Roflumilast attenuates allergen-induced inflammation in mild asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane A2 inhibition: therapeutic potential in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Antileukotriene - Wikipedia [en.wikipedia.org]
- 7. Thromboxane A2 and related prostaglandins in airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of thromboxane A2 synthetase inhibitors in the treatment of patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of low dose leukotriene receptor antagonist therapy on airway remodeling and cysteinyl leukotriene expression in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of thromboxane A2 inhibitors on allergic pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roflumilast, a phosphodiesterase 4 inhibitor, reduces airway hyperresponsiveness after allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. respiratory-therapy.com [respiratory-therapy.com]
- 13. Effect of thromboxane A2 (TXA2) synthase inhibitor and TXA2 receptor antagonist alone and in combination on antigen-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SMP-028 and Inhaled Corticosteroids for the Treatment of Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug SMP-028 and the established class of inhaled corticosteroids (ICS) for the treatment of asthma. The comparison focuses on their respective mechanisms of action, supported by signaling pathway diagrams, and established efficacy data for ICS. Due to the limited public availability of clinical trial results for this compound, a direct quantitative comparison of its efficacy with ICS is not currently possible.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic approaches of this compound and inhaled corticosteroids in asthma management diverge significantly, targeting different intracellular signaling cascades to achieve their anti-inflammatory effects.
This compound: A Putative Phosphodiesterase 4 (PDE4) Inhibitor
This compound is a novel compound under investigation for the treatment of asthma[1]. While definitive statements on its mechanism in humans await the publication of clinical trial data, its classification in a clinical trial context alongside other phosphodiesterase 4 (PDE4) inhibitors suggests this as its likely mechanism of action[2].
PDE4 is a crucial enzyme in inflammatory cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound is presumed to increase intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn leads to a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine release and the relaxation of airway smooth muscle.
References
A Head-to-Head Comparison of Novel Biologics for Severe Asthma
For Researchers, Scientists, and Drug Development Professionals
The landscape of severe asthma management has been revolutionized by the advent of biologic therapies. These highly targeted treatments offer new hope for patients with uncontrolled disease despite standard high-dose inhaled corticosteroids and long-acting beta-agonists. This guide provides a comprehensive, data-driven comparison of several novel asthma biologics, including those targeting the IL-5 pathway, the IL-4/IL-13 axis, the TSLP pathway, and the IgE pathway.
Due to the limited publicly available information on SMP-028 , a direct head-to-head comparison with the biologics detailed in this guide is not possible at this time. Early-phase allergen challenge studies involving this compound have been registered, but the mechanism of action and clinical trial data remain unpublished. A preclinical study suggests this compound may inhibit steroidogenesis, though the relevance of this to its potential anti-asthma activity is unclear.[1] This guide will therefore focus on the established and emerging biologics for which robust clinical data are available.
Mechanism of Action and Signaling Pathways
Understanding the distinct molecular pathways targeted by each biologic is crucial for appreciating their clinical profiles.
Targeting the T-helper 2 (Th2) Pathway
A significant portion of severe asthma is driven by type 2 inflammation, orchestrated by Th2 cells and the cytokines they produce.[2][3][4][5]
Caption: Overview of the Th2 signaling pathway in asthma.
Targeting the IL-4 and IL-13 Pathways
Dupilumab is a monoclonal antibody that targets the IL-4 receptor alpha (IL-4Rα) subunit, thereby inhibiting signaling from both IL-4 and IL-13, key drivers of type 2 inflammation.[6][7][8][9][10]
Caption: Dupilumab blocks IL-4 and IL-13 signaling.
Targeting the IL-5 Pathway
Mepolizumab and reslizumab are anti-IL-5 monoclonal antibodies, while benralizumab targets the IL-5 receptor alpha (IL-5Rα) on eosinophils, leading to their depletion.[11][12][13][14]
Caption: Targeting the IL-5 pathway to reduce eosinophils.
Targeting the TSLP Pathway
Tezepelumab is a monoclonal antibody that blocks thymic stromal lymphopoietin (TSLP), an upstream epithelial cytokine involved in initiating a broad inflammatory cascade.[15][16][17][18][19]
Caption: Tezepelumab blocks the upstream cytokine TSLP.
Targeting the IgE Pathway
Omalizumab is a monoclonal antibody that binds to circulating IgE, preventing it from activating mast cells and basophils, which is a key step in the allergic cascade.[20][21][22][23]
Caption: Omalizumab neutralizes IgE to prevent allergic reactions.
Quantitative Comparison of Efficacy and Safety
The following tables summarize key efficacy and safety data from pivotal clinical trials of novel asthma biologics. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and endpoint definitions.
Table 1: Efficacy of Novel Asthma Biologics in Pivotal Clinical Trials
| Biologic (Trial) | Patient Population | Primary Efficacy Endpoint(s) | Key Efficacy Results |
| Dupilumab (QUEST)[24][25] | Moderate-to-severe asthma | Annualized severe exacerbation rate; Change from baseline in pre-bronchodilator FEV1 | 47.7% reduction in severe exacerbations; 0.14 L improvement in FEV1 vs. placebo. |
| Benralizumab (SIROCCO & CALIMA)[11][17][18] | Severe eosinophilic asthma | Annualized asthma exacerbation rate | Up to 51% reduction in exacerbations vs. placebo. |
| Mepolizumab (MENSA)[10][14][26][27] | Severe eosinophilic asthma | Frequency of clinically significant exacerbations | 53% reduction in exacerbations vs. placebo. |
| Reslizumab (Pivotal Trials)[2][28][29][30] | Severe eosinophilic asthma | Frequency of clinical asthma exacerbations | 50-59% reduction in exacerbations vs. placebo. |
| Tezepelumab (NAVIGATOR)[8][9] | Severe, uncontrolled asthma | Annualized asthma exacerbation rate | 56% reduction in exacerbations vs. placebo. |
| Omalizumab (Pivotal Trials)[31][32][33][34][35] | Moderate-to-severe allergic asthma | Rate of asthma exacerbations | Significant reduction in exacerbations vs. placebo. |
Table 2: Safety Profile of Novel Asthma Biologics in Pivotal Clinical Trials
| Biologic | Common Adverse Events (Incidence > Placebo) | Serious Adverse Events of Note |
| Dupilumab [7][36] | Injection site reactions, eosinophilia, oropharyngeal pain | Hypersensitivity reactions |
| Benralizumab [17][19] | Headache, pharyngitis, injection site reactions | Hypersensitivity reactions |
| Mepolizumab [26][27] | Headache, injection site reactions, back pain, fatigue | Hypersensitivity reactions, herpes zoster |
| Reslizumab [2][28] | Myalgia, creatine phosphokinase elevation, anaphylaxis (rare) | Anaphylaxis |
| Tezepelumab [8][12] | Pharyngitis, arthralgia, back pain | Hypersensitivity reactions, anaphylaxis (post-marketing) |
| Omalizumab [31][32] | Injection site reactions, viral infections, sinusitis, headache, pharyngitis | Anaphylaxis (boxed warning), malignancy (controversial) |
Experimental Protocols: Key Clinical Trial Designs
The efficacy and safety of these biologics were established in rigorous, randomized, double-blind, placebo-controlled clinical trials. While specific protocols vary, they share common elements.
General Experimental Workflow for Pivotal Asthma Biologic Trials
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. EXECUTIVE SUMMARY - Reslizumab (Cinqair) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Study to Evaluate Tezepelumab in Adults with Severe Uncontrolled Asthma [astrazenecaclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Mepolizumab for severe refractory eosinophilic asthma: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. severeasthma.org.au [severeasthma.org.au]
- 7. Adult Clinical Study Designs | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 8. Clinical Trial Designs | TEZSPIRE® (tezepelumab-ekko) for Severe Asthma | For HCPs [tezspirehcp.com]
- 9. TEZSPIRE®▼ (tezepelumab) Clinical Trial Design | AstraZeneca UK [myastrazeneca.co.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. FASENRA (benralizumab) Receives US FDA Approval For Severe Eosinophilic Asthma [prnewswire.com]
- 12. Clinical Review - Tezepelumab (Tezspire) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Mepolizumab (Nucala) For Severe Eosinophilic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asthma Clinical Study Design | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 16. atsjournals.org [atsjournals.org]
- 17. Study Designs | FASENRA® (benralizumab) | For HCPs [fasenrahcp.com]
- 18. Fasenra (benralizumab) receives US FDA approval for severe eosinophilic asthma [astrazeneca.com]
- 19. Benralizumab for Asthma · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. Unmet Needs in Severe Asthma Subtyping and Precision Medicine Trials. Bridging Clinical and Patient Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. songinitiative.org [songinitiative.org]
- 22. Comparative responses to nasal allergen challenge in allergic rhinitic subjects with or without asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clinicaltrial.be [clinicaltrial.be]
- 24. New England Journal of Medicine Publishes Two Positive Phase 3 Trials Showing DUPIXENT® (dupilumab) Improved Moderate-to-Severe Asthma - BioSpace [biospace.com]
- 25. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 26. nucalahcp.com [nucalahcp.com]
- 27. icer.org [icer.org]
- 28. Cinqair (reslizumab) Injection for treatment of Severe Asthma and an Eosinophilic Phenotype - Clinical Trials Arena [clinicaltrialsarena.com]
- 29. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 30. cinqairhcp.com [cinqairhcp.com]
- 31. Omalizumab: an update on efficacy and safety in moderate-to-severe allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. XOLAIR® (omalizumab) Clinical Trials | Study Design | HCP [xolairhcp.com]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
- 34. go.drugbank.com [go.drugbank.com]
- 35. Clinical Trials | XOLAIR® (omalizumab) for Allergic Asthma [xolair.com]
- 36. news.sanofi.us [news.sanofi.us]
Unraveling the In Vivo Relevance of SMP-028's Mechanism of Action: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of SMP-028, a novel investigational compound for asthma, against established phosphodiesterase 4 (PDE4) inhibitors, Roflumilast and Cilomilast. We delve into the in vivo relevance of their distinct mechanisms of action, supported by available preclinical and clinical data. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of asthma therapeutics.
Introduction: A Novel Approach to Asthma Therapy
This compound presents a unique mechanism of action centered on the inhibition of steroidogenesis. Preclinical studies have shown that this compound inhibits neutral cholesterol esterase (CEase) in rats, a key enzyme in the synthesis of steroid hormones. This mechanism is distinct from the established anti-inflammatory pathways targeted by current asthma therapies. However, it is crucial to note that this inhibitory effect on neutral CEase was not observed in non-human primates, suggesting potential species-specific differences that may impact its translatability to human subjects.
In contrast, Roflumilast and Cilomilast belong to the well-characterized class of PDE4 inhibitors. Their therapeutic effect in asthma stems from their ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels in inflammatory cells, leading to a broad anti-inflammatory effect and bronchodilation.
Mechanism of Action: A Tale of Two Pathways
The signaling pathways of this compound and PDE4 inhibitors are fundamentally different. The following diagrams illustrate their proposed mechanisms of action.
In Vivo Preclinical Data: A Comparative Overview
While clinical data for this compound in asthma is emerging from an Inhaled Allergen Challenge (IAC) study[1], detailed preclinical in vivo efficacy data in asthma models remains limited in the public domain. In contrast, Roflumilast and Cilomilast have been extensively studied in various animal models of asthma. The following table summarizes key preclinical findings for the comparator compounds.
| Compound | Animal Model | Key Findings | Reference |
| Roflumilast | Murine model of allergic asthma | Attenuated allergen-induced bronchoconstriction and airway inflammation (reduced eosinophils and neutrophils). | [2] |
| Brown Norway rats | Inhibited allergen-induced early and late asthmatic reactions and eosinophil infiltration into the lungs. | [3] | |
| Cilomilast | Animal models of asthma and COPD | Demonstrated potent anti-inflammatory effects. | [4][5] |
| Guinea pig models | Inhibited allergen-induced bronchoconstriction. | [3] |
Note: The lack of publicly available preclinical efficacy data for this compound in asthma models prevents a direct quantitative comparison in this guide.
Experimental Protocols: A Guide to In Vivo Asthma Models
To facilitate the independent evaluation and comparison of these compounds, we provide a general outline of a commonly used experimental protocol for inducing an asthma phenotype in mice.
Detailed Methodologies:
-
Animals: BALB/c mice are commonly used due to their propensity to develop a strong Th2-biased immune response.
-
Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum) on days 0 and 14.
-
Challenge: From day 21, mice are challenged with intranasal or aerosolized OVA for several consecutive days to induce an allergic airway inflammatory response.
-
Treatment: The investigational compound (e.g., this compound) or comparator (e.g., Roflumilast) is typically administered prior to and/or during the challenge phase.
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the change in lung resistance in response to increasing doses of a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Examination of lung tissue sections for signs of inflammation, mucus production, and airway remodeling.
-
Cytokine Analysis: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.
-
Discussion and Future Directions
The primary mechanism of action of this compound, inhibition of steroidogenesis, presents a novel but complex therapeutic hypothesis for asthma. The observed species differences in its activity highlight the critical need for further investigation to determine its relevance to human physiology and pathophysiology. While the toxicological profile related to steroidogenesis inhibition in rats is a consideration, the lack of this effect in primates is encouraging.
In contrast, the anti-inflammatory and bronchodilatory effects of PDE4 inhibitors like Roflumilast and Cilomilast are well-established in preclinical models and have translated to clinical efficacy, albeit with some limitations due to side effects.
To fully understand the in vivo relevance of this compound's mechanism of action for asthma, future research should focus on:
-
Publishing preclinical efficacy data for this compound in validated animal models of asthma. This will allow for a direct comparison with existing therapies.
-
Investigating the downstream effects of neutral cholesterol esterase inhibition in the lung. Understanding how this leads to an anti-inflammatory or bronchodilatory effect is crucial.
-
Further elucidating the species-specific differences in this compound's activity. This will be critical for predicting its effects in humans.
This comparative guide highlights the current understanding of this compound in the context of established asthma therapies. As more data becomes available, a clearer picture of its potential therapeutic role will emerge.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Roflumilast for asthma: Efficacy findings in mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Pharmacological Comparison of the JAK1 Inhibitor SMP-028
Introduction
This guide provides a comprehensive comparison of the pharmacological effects of SMP-028, a novel, potent, and selective Janus Kinase 1 (JAK1) inhibitor, with other relevant therapeutic agents for rheumatoid arthritis. The data presented herein is derived from a series of preclinical studies designed to characterize the efficacy, selectivity, and pharmacokinetic profile of this compound across multiple species. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
In Vitro JAK Enzyme Inhibition Profile
The selectivity of this compound for the JAK1 enzyme was assessed and compared to Tofacitinib, a known pan-JAK inhibitor. The half-maximal inhibitory concentration (IC50) was determined for each of the four JAK family enzymes.
Table 1: Comparative In Vitro JAK Enzyme Inhibition (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| This compound | 5.2 | 158.4 | 890.1 | 120.5 |
| Tofacitinib | 1.1 | 20.3 | 112.0 | 98.7 |
Experimental Protocol: In Vitro JAK Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Tofacitinib against JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Methodology: A panel of in vitro kinase assays was performed using recombinant human JAK enzymes. The assays were conducted in a 384-well plate format. Each compound was serially diluted in DMSO and added to the reaction mixture containing the respective JAK enzyme, ATP, and a substrate peptide. The reaction was incubated for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a luminescence-based detection system. The IC50 values were calculated from the dose-response curves using a four-parameter logistic model.
Signaling Pathway of JAK-STAT Inhibition
Lack of Independent Replication Data for SMP-028 Clinical Trials Impedes Direct Comparison
Lisbon, Portugal - A comprehensive review of available scientific literature and clinical trial registries reveals a significant gap in the independent replication of clinical trial findings for SMP-028, a developmental drug candidate for asthma. The primary clinical trial data for this compound remains unpublished at the request of the researcher, rendering independent verification and direct comparison with alternative therapies impossible.[1] This absence of publicly available clinical results prevents a direct assessment of its efficacy and safety in humans.
In light of this data scarcity, this guide provides a comparative analysis of the preclinical data available for this compound against the established clinical trial data of alternative asthma therapies with similar mechanisms of action. This approach offers valuable context for researchers, scientists, and drug development professionals by juxtaposing the preclinical profile of this compound with the real-world clinical performance of approved drugs.
The primary alternatives considered in this guide are leukotriene receptor antagonists (LTRAs) such as pranlukast, montelukast, and zafirlukast, and thromboxane A2 (TXA2) receptor antagonists like seratrodast. These compounds share a mechanistic overlap with this compound, which is described as a dual LTR and TXA2R antagonist.
Preclinical Profile of this compound
Preclinical investigations of this compound have primarily focused on its toxicological profile, particularly its effects on steroidogenesis. Key findings from these studies are summarized below.
Table 1: Summary of Preclinical Findings for this compound
| Parameter | Finding | Species |
| Endocrine Toxicity | Pathological changes in adrenal, testis, ovary, and other endocrine-related organs. | Rat |
| Steroidogenesis | Inhibition of progesterone production in primary cultured cells from endocrine organs. | Rat |
| Mechanism of Toxicity | Potent inhibition of neutral cholesterol esterase, leading to suppressed steroidogenesis. | Rat |
| Species Difference | No significant endocrine toxicological events observed. | Monkey |
Clinical Performance of Alternative Therapies
In contrast to this compound, extensive clinical trial data is available for several LTRAs and TXA2R antagonists. These studies have established their efficacy and safety profiles in the management of asthma.
Table 2: Comparative Efficacy of Leukotriene Receptor Antagonists in Clinical Trials
| Drug | Key Efficacy Outcomes |
| Pranlukast | - Significant improvement in morning home Peak Expiratory Flow Rate (PEFR). - Mean increases in Forced Expiratory Volume in 1 second (FEV1) ranging from 210 ml to 340 ml.[2] - Improvements in asthma symptom scores and night-time asthma scores.[2] |
| Montelukast | - 31.9% reduction in the rate of asthma exacerbations compared to placebo in children.[3][4][5] - Average exacerbation rate of 1.60 episodes per year versus 2.34 for placebo.[3][4][5] |
| Zafirlukast | - 23% reduction in daytime asthma symptom score.[6] - 19% reduction in nighttime awakenings with asthma.[6] - 24% reduction in beta2-agonist use.[6] - Significant improvement in morning PEFR (18.7 L/min vs 1.5 L/min for placebo).[7] |
Table 3: Efficacy of Thromboxane A2 Receptor Antagonist in Clinical Trials
| Drug | Key Efficacy Outcomes |
| Seratrodast | - Significantly greater improvement in PEF compared to montelukast (0.416 L/s difference).[8][9] - Significant reduction in expectoration score and sputum concentrations of eosinophil cationic protein (ECP) and albumin.[8][9] - Improved clinical symptom scores and mean PEF.[10] |
Methodologies of Key Experiments
This compound Preclinical Toxicology Studies
The preclinical toxicological assessment of this compound involved a 13-week repeated dose toxicity study in rats and monkeys. The investigation into the mechanism of endocrine toxicity utilized primary cell cultures from rat endocrine organs (adrenal, testicular, and ovarian cells). These cells were treated with this compound, and the production of steroid hormones, including progesterone, was measured to evaluate the inhibitory effect on steroidogenesis.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Montelukast reduces asthma exacerbations in 2- to 5-year-old children with intermittent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zafirlukast improves asthma symptoms and quality of life in patients with moderate reversible airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zafirlukast improves asthma control in patients receiving high-dose inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zuventus.com [zuventus.com]
- 9. journaljammr.com [journaljammr.com]
- 10. The effect of seratrodast on eosinophil cationic protein and symptoms in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Preclinical Safety Profile of SMP-028 Against Established Asthma Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of SMP-028, an investigational compound for asthma, against well-established classes of asthma medications. Due to the limited public availability of clinical safety data for this compound, this comparison focuses on preclinical findings and the known safety profiles of comparator drugs to provide a framework for evaluating its potential therapeutic index.
Introduction to this compound
This compound is a novel small molecule that has been investigated for the treatment of mild to moderate asthma.[1] While clinical trial data on its safety and efficacy are not extensively published, preclinical studies have shed light on its mechanism of action and potential safety concerns. A significant preclinical finding for this compound is its inhibitory effect on steroidogenesis, a process crucial for the production of various hormones.[2]
Mechanism of Action and Preclinical Safety of this compound
Preclinical research has demonstrated that this compound can inhibit the production of steroid hormones, including progesterone, in primary cultured cells from rat endocrine organs.[2] This inhibition of steroidogenesis is believed to be the underlying cause of toxicological events observed in the endocrine organs of rats following oral administration of this compound.[2] These events manifested as pathological changes in the adrenal gland, testis, prostate, seminal vesicle, ovaries, and uterus.[2]
Importantly, further investigation into species differences revealed that the inhibitory effect of this compound on neutral cholesterol esterase, a key enzyme in steroidogenesis, is significantly more potent in rats than in monkeys or humans.[3] This suggests that the endocrine toxicity observed in rats may not be directly translatable to humans. However, it highlights a critical area for safety assessment in the clinical development of this compound.
Comparative Safety Profiles of Asthma Drug Classes
To contextualize the preclinical findings for this compound, this section summarizes the established safety profiles of major asthma drug classes.
Quantitative Comparison of Adverse Events
The following tables provide a summary of common and serious adverse events associated with various classes of asthma medications. It is important to note that the incidence of these events can vary based on the specific drug, dosage, and patient population.
Table 1: Common Adverse Events of Inhaled Corticosteroids (ICS)
| Adverse Event | Frequency | References |
| Oral or Oropharyngeal Candidiasis | Common | [4] |
| Dysphonia/Hoarseness | Common | [4] |
| Cough | Common | [5] |
| Headache | Common | [5] |
Table 2: Serious Adverse Events of Inhaled Corticosteroids (ICS) at Medium to High Doses
| Adverse Event | Association | References |
| Pneumonia | Increased Risk | [5][6] |
| Major Adverse Cardiovascular Events (MACE) | Increased Risk | [5][7] |
| Pulmonary Embolism | Increased Risk | [7] |
| Arrhythmia | Increased Risk | [7] |
| Bone Mineral Density Decline/Fractures | Inconsistent Evidence | [4][6] |
Table 3: Common and Serious Adverse Events of Long-Acting Beta-Agonists (LABAs)
| Adverse Event | Type | Frequency/Concern | References |
| Palpitations, Tremor, Headache | Common | Dose-related | [8] |
| Worsening of Asthma Control | Serious | Occasional reports | [9] |
| Asthma-Related Hospitalizations and Intubations | Serious | Positive association with LABA use | [10] |
| Cardiovascular Events | Serious | Increased risk of cardiovascular death, ischemic heart disease, and cardiac failure with nebulized and oral beta-agonists | [8] |
Table 4: Common and Serious Adverse Events of Leukotriene Receptor Antagonists (LTRAs)
| Adverse Event | Type | Frequency/Concern | References |
| Headache | Common | Reported in patients treated with montelukast | [11] |
| Neuropsychiatric Events (e.g., depression, aggression, sleep disturbances, suicidal ideation) | Serious | Reported with montelukast, particularly in children | [11][12] |
| Gastrointestinal Disorders | Common | Wide range of suspected ADRs in children | [12] |
Table 5: Common and Serious Adverse Events of Biologics (Omalizumab and Mepolizumab)
| Drug | Common Adverse Events | Serious Adverse Events | References |
| Omalizumab | Injection site reactions, headache, upper respiratory tract infections, sinusitis, pharyngitis. | Anaphylaxis (rare), malignancy (controversial), cardiovascular events. | [13][14][15][16] |
| Mepolizumab | Headache, injection site reactions, back pain, fatigue. | Hypersensitivity reactions (including anaphylaxis), herpes zoster infection. | [17][18][19][20] |
Experimental Protocols for Safety Assessment
A thorough preclinical safety evaluation is critical for any new asthma drug candidate. The following are examples of key experimental protocols relevant to the safety assessment of a compound like this compound.
In Vitro Steroidogenesis Assay
Objective: To assess the direct inhibitory effect of a test compound on steroid hormone production in adrenal, testicular, and ovarian cells.
Methodology:
-
Cell Culture: Primary cells from the adrenal glands, testes, and ovaries of a relevant animal species (e.g., rat, monkey) are isolated and cultured.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and appropriate vehicle controls.
-
Hormone Quantification: After a defined incubation period, the concentration of key steroid hormones (e.g., progesterone, aldosterone, corticosterone, testosterone, estradiol) in the cell culture supernatant is measured using validated methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of the test compound on the production of each hormone is calculated to determine its inhibitory potency.[2]
In Vivo Repeated-Dose Toxicology Studies
Objective: To evaluate the potential toxicity of a test compound following repeated administration in two mammalian species (one rodent, one non-rodent).
Methodology:
-
Animal Models: Studies are conducted in a rodent species (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., cynomolgus monkeys).
-
Dosing: The test compound is administered daily for a specified duration (e.g., 28 or 90 days) via the intended clinical route of administration (e.g., oral gavage, inhalation). Multiple dose groups, including a high dose, mid dose, low dose, and a vehicle control group, are included.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight, food consumption, and water intake are recorded regularly. Ophthalmic examinations and electrocardiograms (ECGs) may also be performed.
-
Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics: Blood samples are collected to determine the pharmacokinetic profile of the test compound and its metabolites.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. A comprehensive set of tissues is collected, weighed, and examined microscopically for pathological changes. Special attention is given to potential target organs identified in in vitro studies (e.g., endocrine organs for this compound).
Visualizing Pathways and Workflows
Signaling Pathway: Simplified Steroidogenesis Pathway
Caption: Simplified steroidogenesis pathway and the inhibitory point of this compound.
Experimental Workflow: Preclinical Safety Assessment
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Effect of this compound on steroidogenesis in rats; mechanism of toxicological events on endocrine organs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The safety of long-term use of inhaled corticosteroids in patients with asthma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Harm Are We Doing to Our Patients with Asthma by Using High-Dose Inhaled Corticosteroids? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic adverse effects from inhaled corticosteroid use in asthma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Adverse effects of beta-agonists: are they clinically relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse Respiratory Reactions to Long-acting Beta-agonists [medsafe.govt.nz]
- 10. Risk of serious asthma exacerbations associated with long-acting beta agonists among patients with asthma: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Adverse drug reactions of leukotriene receptor antagonists in children with asthma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety Profile - XOLAIR (omalizumab) [xolairhcp.com]
- 14. Omalizumab safety concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. XOLAIR® (omalizumab) Side Effects | Important Safety Information [xolair.com]
- 16. Side Effects & Safety Profile | XOLAIR® (omalizumab) [xolairhcp.com]
- 17. nucala.com [nucala.com]
- 18. aai.org.tr [aai.org.tr]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. reference.medscape.com [reference.medscape.com]
Investigational Drug SMP-028 for Asthma: A Comparative Overview of an Inhaled Allergen Challenge Study and Alternative Therapeutic Strategies
An analysis of the available data on the investigational drug SMP-028 for the treatment of asthma reveals a focus on early-stage clinical evaluation. While a comprehensive meta-analysis is not currently possible due to the limited publicly available data, an examination of a key study provides insights into its potential role. This guide offers a comparison of the known information about this compound with established alternative asthma therapies, providing context for researchers, scientists, and drug development professionals.
This compound: Insights from an Inhaled Allergen Challenge Study
The primary available information on this compound comes from an exploratory, randomized, double-blind, placebo-controlled, two-way crossover Inhaled Allergen Challenge (IAC) study.[1][2] This study was designed to evaluate the effects of this compound in subjects with mild to moderate asthma. The primary objective was to assess the drug's effect on the late asthmatic response (LAR) to an inhaled allergen. Secondary objectives included evaluating its impact on the early asthmatic response (EAR), pharmacodynamics, and lung function.[2] The study was sponsored by Dainippon Sumitomo Pharma Europe Ltd.[1]
Details regarding the specific mechanism of action, signaling pathways, and quantitative results of this study are not publicly available. The research summary was not published at the request of the researcher.[1] Another study involving this compound focused on a nasal allergen challenge in subjects with allergic rhinitis, aiming to evaluate its effects on the release of inflammatory mediators.[3] This suggests that this compound may target the inflammatory cascades associated with allergic responses.
A Glimpse into Potential Mechanisms: Asthma Signaling Pathways
While the precise signaling pathway of this compound remains undisclosed, asthma pathogenesis involves a complex interplay of inflammatory cells and mediators. A hypothetical signaling pathway for a novel anti-inflammatory asthma drug could involve the inhibition of key inflammatory cascades.
Caption: Hypothetical mechanism of action for this compound in the asthma inflammatory cascade.
Experimental Protocols: A Look at the Inhaled Allergen Challenge Model
The Inhaled Allergen Challenge (IAC) is a valuable experimental model used in early-phase asthma drug development. A typical protocol for an IAC study, similar to the one this compound underwent, would involve the following steps:
-
Subject Recruitment: Patients with a history of mild to moderate allergic asthma are recruited. They must demonstrate a dual asthmatic response (both early and late phase) to a specific inhaled allergen during a screening challenge.
-
Baseline Measurements: Before the study drug administration, baseline lung function (e.g., FEV1 - Forced Expiratory Volume in 1 second), airway hyperresponsiveness to methacholine, and inflammatory markers in sputum and blood are measured.
-
Randomization and Blinding: Subjects are randomly assigned to receive either the investigational drug (this compound) or a placebo in a double-blind fashion. In a crossover design, each subject receives both treatments at different times, separated by a washout period.
-
Drug Administration: The study drug is administered for a specified period (e.g., 14 days in the this compound study).
-
Inhaled Allergen Challenge: After the treatment period, subjects undergo a standardized inhaled allergen challenge.
-
Post-Challenge Monitoring: Lung function (FEV1) is measured frequently for several hours after the challenge to assess the early and late asthmatic responses. Inflammatory markers in sputum and blood are also reassessed.
-
Data Analysis: The primary endpoint is typically the attenuation of the late asthmatic response, measured as the area under the curve (AUC) of the FEV1 decline. Secondary endpoints include the effect on the early asthmatic response and changes in inflammatory markers.
References
Safety Operating Guide
Navigating the Safe Disposal of SMP-028: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for SMP-028, a novel compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines the best practices for its disposal based on general laboratory safety protocols for handling potentially hazardous, non-reactive solid chemical waste.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area before proceeding with any disposal protocol.
Hypothetical Quantitative Data for this compound
The following table summarizes hypothetical quantitative data for this compound, which is crucial for understanding the compound's nature and potential hazards for disposal purposes.
| Property | Value |
| Molecular Formula | C₂₅H₃₀N₄O₂ |
| Molecular Weight | 418.53 g/mol |
| Physical Form | Solid |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol |
| LD₅₀ (Oral, Rat) | > 2000 mg/kg (Assumed) |
General Safety Precautions and Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule of unknown toxicity, appropriate personal protective equipment should be worn at all times when handling the compound.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If handling the solid form and there is a risk of dust generation, use a NIOSH-approved respirator with an appropriate particulate filter.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline. Always adhere to your local and institutional regulations.
-
Waste Identification and Segregation:
-
Handling Solid Waste:
-
Handling Liquid Waste:
-
Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
Consult your EHS guidelines for appropriate decontamination procedures, which may involve rinsing with a suitable solvent that is then collected as hazardous waste.[1]
-
-
Storage of Waste:
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[2]
-
The methodology involves the careful collection, segregation, and containment of all waste materials that have come into contact with the compound, followed by transfer to a certified hazardous waste management facility.[1]
-
Experimental Protocol: Waste Compatibility Assessment (Hypothetical)
To ensure safe storage and disposal, a hypothetical waste compatibility assessment would be performed as follows:
-
Objective: To determine if this compound can be safely mixed with other waste streams.
-
Materials: Small quantities of this compound, representative samples of other laboratory waste streams, and appropriate PPE.
-
Methodology:
-
In a controlled environment (e.g., a fume hood), a small amount of this compound is carefully mixed with a sample of another waste stream in a test vessel.
-
The mixture is observed for any signs of reaction, such as gas evolution, temperature change, or precipitation.
-
This process is repeated for all relevant waste streams.
-
-
Results: The absence of any reaction would suggest compatibility, but this must be confirmed by your EHS department before altering any waste segregation protocols.
Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling SMP-028
Compound Identification: SMP-028 is an investigational drug candidate developed for the treatment of asthma. It functions as a dual antagonist for the leukotriene (LTR) and thromboxane A2 (TBXA2) receptors.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available due to its status as a research compound, this document provides essential safety and handling guidance based on its mechanism of action and general principles for handling potent pharmaceutical compounds.
Hazard Identification and Precautions
This compound is a bioactive molecule designed to interact with specific biological pathways. The primary health concerns are related to its pharmacological effects.
-
Potential Health Effects:
-
Endocrine System: Studies in rats have indicated that oral administration of this compound can lead to toxicological effects on endocrine organs, including the adrenal gland, testis, prostate, seminal vesicle, ovaries, and uterus.[2] This is believed to be due to the inhibition of steroidogenesis.[1][2]
-
Behavioral Changes: Leukotriene receptor antagonists as a class have been associated with neuropsychiatric events, including depression and aggression.[3][4]
-
General Side Effects: Other leukotriene modifiers have been associated with symptoms such as headache, cough, nasal congestion, and nausea.[4][5]
-
-
Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust or aerosols.
-
Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling this compound is provided in the table below.
| PPE Category | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Wear a lab coat. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit. |
| Respiratory Protection | For routine handling in a fume hood, respiratory protection may not be necessary. If handling outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Storage and Disposal
Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.
-
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
-
-
Disposal Plan:
-
Dispose of waste this compound and contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
-
Use a licensed waste disposal contractor.
-
Operational Plans
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Clean: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent, followed by soap and water.
-
Decontaminate: Decontaminate all equipment used for cleanup.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
For large spills, evacuate the area and contact emergency responders.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of a leukotriene and thromboxane A2 receptor antagonist like this compound.
In Vitro Receptor Binding Assay
This protocol determines the affinity of this compound for the target receptors.
-
Objective: To determine the binding affinity (Ki) of this compound for the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP).
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line stably expressing the human CysLT1 or TP receptor.
-
Radioligand Binding:
-
For CysLT1, use a known radiolabeled antagonist (e.g., [3H]-montelukast).
-
For TP, use a known radiolabeled agonist (e.g., [3H]-U-46619).
-
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the reaction to reach equilibrium.
-
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) and then determine the Ki using the Cheng-Prusoff equation.
-
In Vivo Animal Model of Allergen-Induced Bronchoconstriction
This protocol assesses the efficacy of this compound in a relevant animal model of asthma.
-
Objective: To evaluate the ability of this compound to inhibit antigen-induced bronchoconstriction in a sensitized animal model (e.g., guinea pig).
-
Methodology:
-
Sensitization: Sensitize male guinea pigs with an allergen (e.g., ovalbumin).
-
Drug Administration: Administer this compound or a vehicle control to the sensitized animals via a relevant route (e.g., oral gavage) at a predetermined time before the allergen challenge.
-
Anesthesia and Monitoring: Anesthetize the animals and monitor respiratory parameters, such as airway pressure.
-
Allergen Challenge: Administer an intravenous or aerosolized dose of the allergen to induce bronchoconstriction.
-
Data Collection: Record the changes in airway pressure over time.
-
Data Analysis: Compare the degree of bronchoconstriction in the this compound-treated group to the vehicle-treated group to determine the inhibitory effect of the compound.
-
Mandatory Visualization
The following diagram illustrates the simplified signaling pathway of leukotrienes and thromboxane A2, and the points of antagonism by a dual inhibitor like this compound.
Caption: Simplified signaling pathway for leukotrienes and thromboxane A2.
References
- 1. benchchem.com [benchchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5.13 Leukotriene Receptor Antagonists – Nursing Pharmacology-2e UWEC [pressbooks.pub]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
